Fasudil hydrochloride hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H17N3O2S.2ClH.H2O/c2*18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;;/h2*1,3-5,7,11,15H,2,6,8-10H2;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACOJGPCMIDLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl2N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171929 | |
| Record name | Fasudil hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186694-02-0 | |
| Record name | Fasudil hydrochloride hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fasudil hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FASUDIL HYDROCHLORIDE HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI4L0R5Y7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Fasudil Hydrochloride Hydrate Action in Preclinical Models
Direct Inhibition of Rho-Kinase Isoforms (ROCK1 and ROCK2)
The principal molecular action of Fasudil (B1672074) is the direct inhibition of the two main isoforms of Rho-kinase: ROCK1 and ROCK2. patsnap.com These serine/threonine kinases are downstream effectors of the small GTPase RhoA and play crucial roles in signal transduction and molecular switching that regulate various cellular activities, including endothelial cell permeability. spandidos-publications.comfrontiersin.org
Fasudil functions as a nonspecific inhibitor of ROCK1 and ROCK2. medchemexpress.commedchemexpress.com It also demonstrates inhibitory effects on other protein kinases, though to a lesser extent. medchemexpress.commedchemexpress.com The inhibitory constant (Ki) for ROCK1 is 0.33 μM, and the half-maximal inhibitory concentration (IC50) for ROCK2 is 0.158 μM. medchemexpress.commedchemexpress.com For comparison, its IC50 values for other kinases such as protein kinase A (PKA) and protein kinase C (PKC) are significantly higher, at 4.58 μM and 12.30 μM respectively, indicating a relative selectivity for ROCK. medchemexpress.commedchemexpress.com Hydroxyfasudil, an active metabolite of Fasudil, is a more specific ROCK inhibitor with IC50 values of 0.73 μM for ROCK1 and 0.72 μM for ROCK2. selleckchem.com
| Target Kinase | Inhibitory Value (Fasudil) | Value Type |
|---|---|---|
| ROCK1 | 0.33 μM | Ki |
| ROCK2 | 0.158 μM | IC50 |
| PKA | 4.58 μM | IC50 |
| PKC | 12.30 μM | IC50 |
| PKG | 1.650 μM | IC50 |
By inhibiting ROCK, Fasudil influences the phosphorylation and activity of several downstream effector proteins, which in turn affects a variety of fundamental cellular processes. frontiersin.org
A primary effect of ROCK inhibition by Fasudil is the regulation of smooth muscle contraction. patsnap.com ROCK normally promotes muscle contraction by phosphorylating and thereby inhibiting Myosin Light Chain Phosphatase (MLCP). patsnap.com This leads to an increase in the phosphorylation of the regulatory Myosin Light Chain (MLC), which causes smooth muscle to contract. patsnap.com Fasudil's inhibition of ROCK prevents the inactivation of MLCP, allowing the phosphatase to dephosphorylate MLC and promote smooth muscle relaxation. patsnap.com This mechanism is a key contributor to the vasodilatory effects of Fasudil. patsnap.compatsnap.com In spastic radial arteries, Fasudil has been shown to markedly decrease the phosphorylation of both MYPT1 and myosin light chain. nih.govmerckmillipore.com
ROCK also governs actin cytoskeleton dynamics through the LIM-kinase (LIMK) and cofilin pathway. oncotarget.comnih.gov ROCK activates LIMK1, which then phosphorylates and inactivates cofilin, an actin-depolymerizing protein. oncotarget.comsinobiological.comnih.gov This inactivation leads to the accumulation of filamentous actin (F-actin) and the formation of stress fibers. frontiersin.org Fasudil, by inhibiting ROCK, prevents LIMK activation, leading to decreased phosphorylation of cofilin. oncotarget.comnih.gov Active cofilin can then promote the disassembly of actin filaments, resulting in reduced stress fiber formation and alterations in cell morphology and motility. oncotarget.comnih.gov Studies have shown that Fasudil treatment significantly reduces the expression of LIMK1 and phosphorylated cofilin in human urethral scar fibroblasts. nih.gov
ROCK directly phosphorylates the Myosin Phosphatase Targeting Subunit 1 (MYPT1), which is the regulatory subunit of MLCP. nih.govmerckmillipore.comfrontiersin.org This phosphorylation inhibits the activity of MLCP. frontiersin.org Fasudil's inhibition of ROCK prevents this phosphorylation, thereby maintaining the activity of MLCP. nih.govmerckmillipore.com This deinhibition of MLCP is a critical step that leads to the dephosphorylation of MLC and subsequent reduction in actomyosin (B1167339) contractility and vasodilation. nih.govmerckmillipore.com The phosphorylation level of MYPT-1 can indirectly reflect the activity of ROCK. spandidos-publications.com
Impact on Downstream Signaling Pathway Components
Modulation of Fundamental Cellular Processes by Fasudil Hydrochloride Hydrate (B1144303)
The inhibition of the Rho/ROCK pathway by Fasudil has demonstrated significant effects on a range of fundamental cellular processes in preclinical models.
Cell Adhesion and Migration: By inhibiting ROCK, Fasudil can impact cellular adhesion and motility. patsnap.com It has been shown to inhibit cell spreading and the formation of stress fibers. medchemexpress.commedchemexpress.com In human urethral scar fibroblasts, Fasudil inhibited cell proliferation and migration. nih.gov
Apoptosis: Fasudil has been shown to induce apoptosis in certain cell types. nih.gov For instance, it significantly induced apoptosis of fibroblasts stimulated by TGF-β1. nih.gov In models of myocardial ischemia/reperfusion injury, Fasudil was found to inhibit apoptosis. nih.gov
Cell Proliferation: Preclinical studies have shown that Fasudil can suppress cell growth. medchemexpress.commedchemexpress.com In human pluripotent stem cells, Fasudil was found to promote cell growth and prevent apoptosis of dissociated cells. plos.org
Neurite Outgrowth and Differentiation: In neural stem cells, Fasudil has been found to promote neurite outgrowth and differentiation in a time- and dose-dependent manner. karger.com This effect is thought to be mediated by the modulation of Notch signaling. karger.com
Cytoskeletal Organization: As a ROCK inhibitor, Fasudil plays a crucial role in regulating the organization of the cytoskeleton. patsnap.com This includes inhibiting the formation of stress fibers and affecting actin dynamics. medchemexpress.commedchemexpress.com
Actin Cytoskeleton Dynamics and Organization
Fasudil hydrochloride hydrate fundamentally influences actin cytoskeleton dynamics and organization primarily through its inhibition of ROCK. patsnap.comnih.gov ROCK is a key regulator of actin filament stabilization and the generation of actin-myosin contractility. nih.gov It achieves this by phosphorylating several downstream targets, including myosin light chain (MLC) and LIM kinases. nih.govnih.gov
In preclinical models, treatment with fasudil leads to the disruption and fracture of actin stress fibers. aacrjournals.org This effect is a direct consequence of ROCK inhibition, which is crucial for maintaining the integrity of cytoskeletal actin filaments. aacrjournals.org By inhibiting ROCK, fasudil prevents the phosphorylation of MLC, promoting the relaxation of smooth muscle. patsnap.com Furthermore, fasudil has been shown to reverse the activation of the RhoA/Rho kinase pathway, which is essential for regulating cytoskeletal structure. nih.gov In models of kainic acid-induced neurite injury, fasudil pretreatment effectively reversed the depolymerization of actin filaments. nih.gov
Cell Migration and Adhesion
The modulation of cell migration and adhesion is a significant aspect of this compound's mechanism of action. patsnap.com By inhibiting ROCK, fasudil impacts the regulation of focal adhesions and the reorganization of the actin cytoskeleton, which are critical for cell motility. patsnap.com
Preclinical studies have consistently demonstrated that fasudil inhibits cell migration in various cell types. In human urethral scar fibroblasts, fasudil significantly reduced cell migration in a dose-dependent manner, both with and without stimulation by transforming growth factor-β1 (TGF-β1). nih.gov Similarly, in a mouse melanoma model, fasudil was shown to prevent cell migration in vitro. aacrjournals.org The inhibitory effect of fasudil on migration has also been observed in retinal microglial cells, where it was found to suppress lipopolysaccharide (LPS)-induced migration. molvis.org This inhibition is linked to the disruption of the cellular machinery required for forward propulsion, including the breakdown of the extracellular matrix by matrix metalloproteinases (MMPs). molvis.org
Cell Proliferation and Differentiation
This compound exerts significant effects on cell proliferation and differentiation across various preclinical models. nih.govtocris.com Its primary mechanism involves the inhibition of the Rho/ROCK signaling pathway, which is a crucial regulator of cell growth. nih.gov
In studies using human fibroblasts derived from urethral scars, fasudil was found to inhibit cell proliferation in a dose- and time-dependent manner. nih.gov This anti-proliferative effect was more pronounced in the presence of TGF-β1, a known promoter of fibroblast proliferation. nih.gov Similarly, fasudil has been shown to inhibit the proliferation of vascular smooth muscle cells and suppresses high glucose-induced proliferation of rat cardiac fibroblasts. nih.govtocris.com Beyond its anti-proliferative effects, fasudil also influences cell differentiation. It has been shown to improve adipocyte differentiation and induce osteoblastic differentiation of stromal cells. a2bchem.comstemcell.com
Apoptosis and Cell Survival Pathways
This compound has demonstrated a dual role in regulating apoptosis and cell survival pathways, with its effects being highly context- and cell-type-dependent. iiarjournals.org The inhibition of the Rho/ROCK pathway by fasudil is a key determinant of these effects. nih.govfrontiersin.org
In several preclinical models, fasudil has been shown to induce apoptosis. For instance, in human urethral scar fibroblasts, higher concentrations of fasudil significantly increased the rate of apoptosis. nih.govnih.gov It also induces apoptosis in glioblastoma cells. tocris.com Conversely, fasudil has also been reported to have neuroprotective properties by reducing neuronal apoptosis. patsnap.com In models of myocardial ischemia/reperfusion injury, fasudil has been shown to inhibit apoptosis, contributing to its cardioprotective effects. nih.govfrontiersin.org This neuroprotective and cardioprotective activity is mediated by the activation of cell survival pathways. scispace.com
Autophagy Regulation
The role of this compound in the regulation of autophagy is an emerging area of research. While direct and extensive studies are somewhat limited, existing evidence suggests a potential link between fasudil's inhibition of the Rho/ROCK pathway and the modulation of autophagic processes. The ROCK signaling pathway has been implicated in various cellular functions that can intersect with autophagy, such as cytoskeletal organization and cell stress responses.
Some research points towards fasudil's involvement in cellular processes that are closely tied to autophagy. For instance, its ability to modulate cellular stress responses and survival pathways could indirectly influence autophagic activity as a cellular defense mechanism. nih.govfrontiersin.org Further investigation is needed to fully elucidate the direct molecular mechanisms by which fasudil regulates autophagy in different preclinical models.
Modulation of Gene Expression
This compound has been shown to modulate the expression of a variety of genes, primarily through its inhibitory action on the Rho/ROCK signaling pathway. This pathway is known to influence transcriptional regulation. nih.gov
In preclinical studies, fasudil treatment has been associated with changes in the expression of genes involved in inflammation, fibrosis, and angiogenesis. For example, in a model of retinal microglial cell migration, fasudil was found to reduce the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for cell motility. molvis.org In human urethral scar fibroblasts, fasudil significantly decreased the protein expression of α-smooth muscle actin (α-SMA), collagen I, and collagen III, key markers of fibrosis. nih.gov Furthermore, in a mouse melanoma model, fasudil was found to inhibit the expression of RhoA and its downstream effectors, ROCK1 and ROCK2, at both the mRNA and protein levels. aacrjournals.org Some studies also suggest that fasudil can modulate the NRF2 signaling pathway, a master regulator of the anti-oxidant response, although this effect may be cell-type specific. acs.org
Multifaceted Effects of this compound on Intracellular Signaling Cascades
This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling cascades, with the inhibition of the RhoA/ROCK pathway being the central mechanism. patsnap.comnih.gov This primary action triggers a cascade of downstream effects on various signaling molecules and pathways, leading to its diverse pharmacological activities observed in preclinical models.
The inhibition of ROCK by fasudil directly impacts the phosphorylation status of numerous downstream targets. Key among these are Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to smooth muscle relaxation. patsnap.com It also affects LIM kinase and cofilin, which are critical for actin cytoskeleton dynamics. nih.gov
Beyond the immediate downstream targets of ROCK, fasudil has been shown to influence several other major signaling pathways:
MAPK Signaling Pathways: Fasudil has been demonstrated to suppress the phosphorylation of p38 MAPK, a crucial pathway for microglia cell migration. molvis.org It has also been shown to inhibit the phosphorylation of ERK1/2 and JNK in certain contexts. medchemexpress.com
STAT-3 and NLRP-3 Pathway: In a rat model of sepsis-induced acute kidney injury, fasudil was found to protect the kidneys by suppressing the STAT-3 and NLRP-3 pathways. mdpi.com
PI3K/Akt Pathway: The neuroprotective effects of fasudil are partly attributed to the activation of the PI3K/Akt signaling pathway, which promotes cell survival. molvis.org
AMPK Pathway: In skeletal muscle cells, fasudil has been shown to activate AMPK, a key regulator of cellular energy metabolism. researchgate.net
The following table summarizes the key signaling pathways affected by this compound in various preclinical models:
| Signaling Pathway | Effect of Fasudil | Preclinical Model System | Research Finding |
| RhoA/ROCK | Inhibition | Multiple models including vascular smooth muscle, fibroblasts, neurons | Central mechanism of action, leading to downstream effects on cytoskeleton, migration, and proliferation. patsnap.comnih.govnih.gov |
| p38-MAPK | Inhibition | Retinal microglial cells | Suppression of LPS-induced cell migration. molvis.org |
| ERK1/2 | Inhibition | Human pulmonary artery smooth muscle cells | Suppression of 5-hydroxytryptamine-induced proliferation. iiarjournals.org |
| JNK | Inhibition | Rat model of myocardial ischemia | Attenuation of mitochondrial-nuclear translocation of AIF. medchemexpress.com |
| STAT-3 | Suppression | Rat model of sepsis-induced acute kidney injury | Alleviation of kidney tissue damage. mdpi.com |
| NLRP-3 | Suppression | Rat model of sepsis-induced acute kidney injury | Reduction of tubular necrosis and interstitial inflammation. mdpi.com |
| PI3K/Akt | Activation | Models of neuroprotection | Promotion of cell survival. molvis.org |
| AMPK | Activation | C2C12 myotubes | Increased AMPK phosphorylation. researchgate.net |
| NRF2 | Modulation | Lymphoblasts | Cell-type specific induction of the NRF2 antioxidant response. acs.org |
Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, JNK, ERK)
Fasudil has been shown to modulate the three main components of the Mitogen-Activated Protein Kinase (MAPK) pathway: p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK). In a transgenic mouse model of Alzheimer's disease, fasudil treatment effectively inhibited the activation of p38, JNK, and ERK. termedia.pl This suggests that fasudil may exert its neuroprotective effects by downregulating the MAPK signaling pathway. termedia.pl
In a rat model of heart failure, fasudil was found to suppress the activation of JNK and the translocation of ERK. lktlabs.com Similarly, in a model of excessive endurance exercise-induced cardiac remodeling, fasudil treatment lowered the expression of hypertrophy-related pathways including p38 and JNK MAPK. nih.gov
Furthermore, in a study using retinal microglial cells, fasudil was observed to reduce the level of phosphorylated p38-MAPK in a concentration-dependent manner, without affecting the levels of phosphorylated ERK1/2 or JNK. molvis.org This indicates a degree of selectivity in its modulation of MAPK pathways depending on the cellular context. In a spinal cord trauma model, fasudil treatment significantly decreased the activation of phospho-ERK and phospho-JNK. nih.gov
Table 1: Effects of Fasudil on MAPK Pathways in Preclinical Models
| Model | Pathway Component | Effect of Fasudil | Reference |
|---|---|---|---|
| Alzheimer's Disease (APP/PS1 transgenic mice) | p38, JNK, ERK | Inhibition of activation | termedia.pl |
| Heart Failure (Isoproterenol-induced in rats) | JNK, ERK | Decreased activation and translocation | lktlabs.com |
| Excessive Exercise-Induced Cardiac Remodeling (rats) | p38, JNK | Lowered expression | nih.gov |
| Retinal Microglial Cells (LPS-stimulated) | p-p38-MAPK | Reduced levels | molvis.org |
| Spinal Cord Trauma (mice) | p-ERK, p-JNK | Decreased activation | nih.gov |
NF-κB Signaling Pathway Modulation
Fasudil has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. In animal models of experimental autoimmune encephalitis, fasudil decreased the production of NF-κB. lktlabs.com Similarly, in a mouse model of Alzheimer's disease, fasudil treatment led to decreased inflammatory markers in the hippocampus, including NF-κB. alzdiscovery.orgfrontiersin.org
In a model of spinal cord injury, treatment with fasudil significantly decreased the expression of NF-κB. nih.gov Furthermore, in a study on methotrexate-induced hepatotoxicity, fasudil was found to attenuate the inflammatory process by significantly reducing the upregulation of NF-κB p65. mdpi.com In microglia cell cultures, fasudil decreased NF-κB nuclear localization. alzdiscovery.org
Nrf2 Signaling Pathway Activation
Fasudil has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the antioxidant response. In a transgenic mouse model of Alzheimer's disease, fasudil treatment was found to strongly activate the Nrf2 signaling pathway. termedia.pl This was evidenced by the increased expression of Nrf2 and its downstream antioxidant molecules such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD2). termedia.plsemanticscholar.org
A derivative of fasudil was also shown to induce the NRF2 signature, promoting the expression of the antioxidant response enzymes HO-1 and NQO1 through a KEAP1-dependent mechanism. nih.gov
Table 2: Fasudil's Impact on Nrf2 Pathway and Downstream Molecules
| Molecule | Effect of Fasudil Treatment | Preclinical Model | Reference |
|---|---|---|---|
| Nrf2 | Increased expression/activation | Alzheimer's Disease (APP/PS1 mice) | termedia.plsemanticscholar.org |
| HO-1 | Increased expression | Alzheimer's Disease (APP/PS1 mice), Lymphoblasts | termedia.plnih.gov |
| NQO1 | Increased expression | Alzheimer's Disease (APP/PS1 mice), Lymphoblasts | termedia.plnih.gov |
| SOD2 | Increased expression | Alzheimer's Disease (APP/PS1 mice) | termedia.pl |
Glycogen Synthase Kinase 3β (GSK-3β) Activity Modulation
The interaction between fasudil and Glycogen Synthase Kinase 3β (GSK-3β) is an area of ongoing investigation. While direct, extensive studies on fasudil's modulation of GSK-3β are limited, the broader context of ROCK inhibitors and their interplay with pathways involving GSK-3β provides some insight. GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases. nih.govnih.gov One study noted that an alternative mechanism for regulating Nrf2 stability involves phosphorylation by GSK-3β, which can lead to Nrf2 degradation. nih.gov Given fasudil's role in activating the Nrf2 pathway, it is plausible that it may indirectly influence GSK-3β activity. Another study on fasudil derivatives tested a compound for its ability to inhibit GSK-3β, with the results being negative, suggesting that not all fasudil-related compounds directly target this kinase. acs.org
STAT-3 and NLRP-3 Pathway Inhibition
Fasudil has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT-3) and the NOD-like receptor protein 3 (NLRP-3) inflammasome pathways. In a rat model of sepsis-associated acute kidney injury, fasudil treatment significantly suppressed the expression of STAT-3 and NLRP-3 in renal tissues. nih.gov This inhibition was associated with reduced inflammation and oxidative stress. nih.gov
In a stroke mouse model with diabetes, fasudil treatment inhibited NLRP3 inflammasomes and their components, leading to improved cognitive function and reduced neuroinflammation. nih.gov Furthermore, in microglia cell cultures, fasudil was found to decrease the expression of NLRP3. alzdiscovery.org In a model of spinal cord trauma, fasudil treatment led to a decrease in inflammasome activation, including the expression of NOD-like receptor family, pyrin domain-containing 3. nih.gov
Toll-like Receptors (TLRs)/Myeloid Differentiation Primary Response Gene 88 (MyD88) Signaling Pathway Modulation
Fasudil has been found to modulate the Toll-like Receptor (TLR)/Myeloid Differentiation Primary Response Gene 88 (MyD88) signaling pathway. In a transgenic mouse model of Alzheimer's disease, fasudil was shown to inhibit the activation of microglia and astrocytes by downregulating the TLR4/MyD88/NF-κB pathway. frontiersin.org In animal models of experimental autoimmune encephalitis, fasudil decreased the production of toll-like receptor 4 (TLR4). lktlabs.com Furthermore, in a mouse model of unilateral critical limb ischemia, fasudil treatment was associated with the inhibition of the TLRs-NF-κB-MyD88 inflammatory cytokine axis. researchgate.net
Preclinical Investigations of Fasudil Hydrochloride Hydrate in Neurological Disorders
Neuroprotective and Neuroregenerative Effects in Neural Systems
Fasudil's mechanism of action, primarily through the inhibition of ROCK, has shown promise in preclinical models for promoting the health and recovery of neural systems. patsnap.com The ROCK signaling pathway is a key regulator of various cellular processes, and its inhibition by fasudil (B1672074) has been linked to several neuroprotective and neuroregenerative outcomes. frontiersin.org
Neurite Outgrowth and Synaptic Plasticity Enhancement
Fasudil has been shown to promote neurite outgrowth, a crucial process for neuronal development and regeneration. In vitro studies using C17.2 neural stem cells demonstrated that fasudil stimulates neurite outgrowth in a time- and dose-dependent manner. nih.gov This effect is linked to the modulation of the Notch signaling pathway. nih.gov Similarly, in primary hippocampal neurons, fasudil was found to reverse the inhibition of neurite outgrowth caused by kainic acid, an excitotoxic agent. nih.govresearchgate.net The compound also promoted the elongation of neurites in primary neurons. jefferson.edu
The promotion of neurite outgrowth by fasudil is not limited to the central nervous system. In a peripheral nerve axotomy model, fasudil hydrochloride accelerated functional regeneration, a finding consistent with the disruption of the Rho cascade. nih.gov
Interactive Table: Effect of Fasudil on Neurite Outgrowth
| Cell/Model Type | Observation | Key Findings | Reference |
| C17.2 Neural Stem Cells | Promoted neurite outgrowth | Time- and dose-dependent effect, mediated by Notch signaling | nih.gov |
| Primary Hippocampal Neurons | Reversed kainic acid-induced neurite outgrowth inhibition | Alleviated spine loss | nih.govresearchgate.net |
| Primary Neurons | Prolonged neurite length | Significant increase in neurite length compared to control | jefferson.edu |
| Peroneal Nerve Interpositional Graft Model (Rat) | Accelerated functional regeneration after axotomy | Faster recovery of peroneal functional index | nih.gov |
Neuronal Survival and Regeneration
Preclinical studies have consistently demonstrated the neuroprotective effects of fasudil, showing that it can enhance neuronal survival and promote regeneration in various models of neurological damage. By inhibiting the ROCK pathway, fasudil can mitigate neuronal apoptosis and inflammation, preserving neural tissues. patsnap.com
In a mouse model of Parkinson's disease, fasudil treatment led to a significant attenuation of dopaminergic cell loss and preserved dopaminergic terminals. oup.comfrontiersin.org Similarly, in animal models of amyotrophic lateral sclerosis (ALS), fasudil was found to decrease motor neuron loss. lktlabs.com Studies have also shown that fasudil has neuroprotective properties against ischemia-induced neuronal damage. tocris.com
The regenerative capacity of fasudil has been observed in its ability to promote neural regeneration after axotomy in the peripheral nervous system. nih.govucl.ac.uk
Interactive Table: Neuroprotective Effects of Fasudil
| Disease Model | Key Findings | Reference |
| Parkinson's Disease (MPTP model) | Attenuated dopaminergic cell loss, preserved dopaminergic terminals. | oup.comfrontiersin.org |
| Amyotrophic Lateral Sclerosis | Decreased motor neuron loss. | lktlabs.com |
| Ischemia | Exhibited neuroprotective properties against neuronal damage. | tocris.com |
| Peripheral Nerve Axotomy | Enhanced neural regeneration. | nih.govucl.ac.uk |
Blood-Brain Barrier (BBB) Integrity and Permeability Modulation
Fasudil has been shown to protect and enhance the integrity of the blood-brain barrier (BBB). In vitro studies using a BBB model composed of rat primary brain capillary endothelial cells, astrocytes, and pericytes demonstrated that fasudil increased transendothelial electrical resistance (TEER) and decreased permeability in a concentration-dependent manner. nih.gov This was associated with an increased expression of the tight junction protein claudin-5. nih.govresearchgate.net
Fasudil's protective effects on the BBB were also observed under conditions of oxygen-glucose deprivation/reoxygenation, mimicking ischemic stroke. nih.gov The compound improved BBB integrity in both monoculture and co-culture models, with a more significant effect in the presence of pericytes and astrocytes. nih.gov In a rat model of intracerebral hemorrhage, fasudil treatment reduced the disruption of the BBB. nih.gov Furthermore, in a mouse model of Alzheimer's disease, fasudil administration activated pathways related to BBB gap junctions. frontiersin.org
Interactive Table: Fasudil's Effects on the Blood-Brain Barrier
| Model | Key Findings | Reference |
| In vitro BBB model (rat primary cells) | Increased TEER, decreased permeability, increased claudin-5 expression. | nih.govresearchgate.net |
| In vitro BBB model (oxygen-glucose deprivation) | Improved BBB integrity. | nih.gov |
| Intracerebral Hemorrhage (rat model) | Reduced BBB disruption. | nih.gov |
| Alzheimer's Disease (mouse model) | Activated pathways related to BBB gap junctions. | frontiersin.org |
Regulation of Glio/Neurogenesis from Neural Stem Cells
Fasudil has been shown to influence the differentiation of neural stem cells (NSCs). In vitro studies on mouse NSCs revealed that fasudil promotes gliogenesis, the process of generating glial cells. nih.gov Specifically, it was observed to promote the differentiation of NSCs into the astroglial lineage. nih.gov This suggests that fasudil could be utilized to regulate differentiation for neural repair. nih.gov
While fasudil promoted characteristics of neurogenesis, such as changes in neural outgrowth, it ultimately led to an increase in the expression of GFAP, a marker for astrocytes, while maintaining the expression of the neural stem cell marker Sox2. nih.gov In C17.2 neural stem cells, fasudil not only stimulated neurite outgrowth but also promoted differentiation, as indicated by changes in neural and astrocytic markers. nih.gov
Enhancement of Neurotrophic Factor Expression (e.g., Glial Cell Line-Derived Neurotrophic Factor (GDNF))
Preclinical evidence indicates that fasudil can enhance the expression of neurotrophic factors, which are crucial for neuronal survival and function. In a cuprizone-induced demyelinating mouse model, fasudil was shown to enhance the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). frontiersin.orgnih.gov This was associated with the promotion of myelin debris phagocytosis by microglia. nih.gov
In a mouse model of Parkinson's disease, an increase in GDNF expression was observed in microglial cells following fasudil treatment. e-century.us Furthermore, in vitro studies have shown that fasudil treatment can enhance the production of BDNF, GDNF, and neurotrophin-3 (NT-3). jefferson.edu
Experimental Models of Neurodegenerative Diseases
The therapeutic potential of fasudil has been investigated in a range of experimental models of neurodegenerative diseases, with promising results. nih.gov Its ability to inhibit ROCK, a kinase implicated in the pathology of several of these disorders, makes it a compelling candidate for further study. frontiersin.orgnih.gov
In preclinical models of Alzheimer's disease, fasudil has been shown to ameliorate memory deficits and reverse gene expression changes associated with the disease. nih.govmdpi.com For Parkinson's disease, studies have demonstrated that fasudil can protect dopaminergic neurons, improve motor function, and reduce neuroinflammation. oup.comfrontiersin.orgnih.gov In the context of amyotrophic lateral sclerosis (ALS), fasudil has been shown to prolong survival and improve motor function in animal models. frontiersin.org Clinical trials have been initiated to investigate the safety and efficacy of fasudil in patients with ALS and Parkinson's disease. frontiersin.orgclinicaltrials.govclinicaltrials.gov
Interactive Table: Fasudil in Experimental Models of Neurodegenerative Diseases
| Disease Model | Key Findings | Reference |
| Alzheimer's Disease | Ameliorated memory deficits, reversed disease-associated gene expression changes. | nih.govmdpi.com |
| Parkinson's Disease | Protected dopaminergic neurons, improved motor function, reduced neuroinflammation. | oup.comfrontiersin.orgnih.gov |
| Amyotrophic Lateral Sclerosis | Prolonged survival, improved motor function. | frontiersin.org |
| Huntington's Disease | Reversed gene expression changes associated with the disease. | mdpi.com |
| Multiple Sclerosis (EAE model) | Attenuated symptoms and progression by inhibiting neuroinflammation and promoting nerve repair. | lktlabs.comnih.gov |
Alzheimer's Disease (AD) Models
The primary pathological hallmarks of Alzheimer's disease include the extracellular deposition of amyloid-β (Aβ) peptides and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. frontiersin.org These pathologies contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Preclinical studies have explored the effects of fasudil on these key aspects of AD pathology.
Research in animal models of Alzheimer's disease has demonstrated that fasudil can influence the production and deposition of amyloid-β. The RhoA/ROCK pathway, when activated by Aβ, can increase the phosphorylation of the amyloid precursor protein (APP) by beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which in turn accelerates the production of Aβ. frontiersin.org
Studies have shown that fasudil treatment can lead to a reduction in Aβ levels. frontiersin.org In APP/PS1 transgenic mice, a model for Alzheimer's disease, administration of fasudil resulted in a decrease in Aβ deposits and a reduction in the levels of BACE. osti.govnih.gov One proposed mechanism for this effect is the inhibition of the Nogo-A/NgR/RhoA signaling pathway, which has been linked to the metabolism of β-amyloid. nih.gov By inhibiting this pathway, fasudil was found to diminish β-amyloid plaque load in APP/PS1 transgenic mice. nih.gov Furthermore, it has been suggested that the interaction between Aβ and ROCK can create a detrimental cycle that exacerbates nerve injury, which can be interrupted by inhibiting ROCK. frontiersin.org
| Model | Key Findings | Reference |
| APP/PS1 Transgenic Mice | Reduced Aβ deposition and BACE levels. | osti.govnih.gov |
| APP/PS1 Transgenic Mice | Diminished β-amyloid plaque load via inhibition of the Nogo-A/NgR/RhoA signaling pathway. | nih.gov |
| Primary AD Neurons | Reduced Aβ load. | frontiersin.org |
Hyperphosphorylation of the tau protein is another critical factor in the pathology of Alzheimer's disease, leading to the formation of neurofibrillary tangles. frontiersin.org The ROCK pathway is implicated in this process. alzdiscovery.org
Preclinical investigations have shown that fasudil can effectively reduce the phosphorylation of tau protein. In APP/PS1 transgenic mice, fasudil treatment led to a decrease in phosphorylated tau (p-tau). osti.govnih.govnih.gov Similarly, in the PS19 tau transgenic mouse model, fasudil administration resulted in a significant, dose-dependent decrease in the levels of phosphorylated tau at specific sites, such as Ser202/Thr205. nih.govnih.gov Transcriptomic analysis has suggested that fasudil may suppress tau phosphorylation by regulating the expression of cluster proteins and upregulating AKT serine/threonine protein kinase 1. frontiersin.orgfrontiersin.org Research using Alzheimer's induced pluripotent stem cell-derived neurospheroids also demonstrated that fasudil could reduce the increase of pTau at various residues. nih.gov
| Model | Key Findings | Reference |
| APP/PS1 Transgenic Mice | Decreased levels of hyper-phosphorylated tau (p-tau). | nih.gov |
| PS19 Tau Transgenic Mice | Significant, dose-dependent decrease in phosphorylated tau (pTau Ser202/Thr205). | nih.govnih.gov |
| Alzheimer's iPSC-derived neurospheroids | Reduced increase of pTau at multiple residues. | nih.gov |
| Primary AD Neurons | Reduced tau phosphorylation. | frontiersin.org |
Synaptic dysfunction and the loss of synapses are closely correlated with the cognitive decline observed in Alzheimer's disease. wiley.comfrontiersin.org Postsynaptic density protein 95 (PSD-95) is a key scaffolding protein crucial for the integrity and function of excitatory synapses. frontiersin.orgbiorxiv.org
Fasudil has been shown to have a positive impact on synaptic health in preclinical AD models. In APP/PS1 mice, treatment with fasudil led to an increase in the expression of PSD-95. osti.govnih.gov Further studies in these mice also showed an upregulation of other synapse-related proteins like synaptophysin after fasudil administration. nih.gov In a mouse model where synaptic damage was induced by acrolein, an aldehyde implicated in AD, fasudil treatment attenuated the downregulation of synaptic function proteins, including PSD-95 and Synapsin 1. wiley.com The mechanism behind these effects may involve the Wnt/β-catenin signaling pathway, which is known to be involved in synaptic integrity. researchgate.net
| Model | Key Findings | Reference |
| APP/PS1 Transgenic Mice | Increased expression of PSD-95. | osti.govnih.gov |
| APP/PS1 Transgenic Mice | Upregulation of synaptophysin and growth-associated protein 43. | nih.gov |
| Acrolein-induced Synaptic Damage Model | Attenuated the downregulation of PSD-95 and Synapsin 1. | wiley.com |
| Rat model of cognitive dysfunction | Increased number of synapses in the hippocampus. | alzdiscovery.org |
The ultimate goal of therapeutic interventions for Alzheimer's disease is to improve or at least stabilize cognitive function. Several preclinical studies have reported that fasudil can ameliorate cognitive deficits in various animal models of AD.
In APP/PS1 transgenic mice, fasudil treatment significantly improved spatial learning and memory, as assessed by the Morris water maze test. osti.govfrontiersin.org Similar improvements in cognitive function were observed in a rat model of AD induced by streptozotocin (B1681764). nih.gov In these models, fasudil was found to avert memory dysfunctions. nih.gov Furthermore, in aged rats, fasudil injections were associated with dose-dependent improvements in cognition. alzdiscovery.org The amelioration of cognitive deficits is likely a result of the combined effects of fasudil on reducing Aβ and tau pathologies, as well as protecting synapses.
| Model | Key Findings | Reference |
| APP/PS1 Transgenic Mice | Significant improvement in spatial learning and memory. | osti.govfrontiersin.org |
| Streptozotocin-induced AD Rat Model | Averted memory dysfunctions. | nih.gov |
| Aged Rat Model | Dose-dependent improvements in cognition. | alzdiscovery.org |
| 3xTG-AD Mice | Reversed gene expression changes associated with cognitive impairment. | mdpi.com |
Parkinson's Disease (PD) Models
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. Preclinical studies have investigated the potential of fasudil to protect these neurons and promote their regeneration.
Research in various preclinical models of Parkinson's disease suggests that fasudil may have neuroprotective and regenerative effects on dopaminergic neurons. In models induced by toxins such as MPTP or 6-OHDA, fasudil has been shown to protect dopaminergic neurons from degeneration and enhance their survival. frontiersin.orgresearchgate.net
One study using a 6-hydroxydopamine (6-OHDA) lesion mouse model found that while fasudil did not significantly increase the number of surviving dopaminergic neurons, it did lead to increased levels of the dopamine (B1211576) metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), suggesting a regenerative response in dopaminergic terminals. oup.com Other studies have reported that fasudil treatment resulted in increased striatal dopamine levels and behavioral improvements in rodent models of PD. frontiersin.org The proposed mechanisms for these effects include the inhibition of neuroinflammation and the enhancement of neuroprotective pathways. frontiersin.orgmichaeljfox.org Fasudil has also been shown to promote axonal growth and regeneration, which is crucial for restoring neuronal function. michaeljfox.org
| Model | Key Findings | Reference |
| MPTP-induced PD Model | Improved motor function by increasing the survival rate of DA cells and preserving DA termini. | researchgate.net |
| 6-OHDA Lesion Mouse Model | Increased striatal levels of DOPAC, suggesting a regenerative response. | oup.com |
| Rodent Models of PD | Increased striatal dopamine levels and behavioral improvement. | frontiersin.org |
| Preclinical Models of PD | Reduced neurodegeneration and enhanced dopamine levels. | michaeljfox.org |
Amyotrophic Lateral Sclerosis (ALS) Models
The neuroprotective properties of Fasudil hydrochloride hydrate (B1144303) have also been investigated in preclinical models of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons.
In preclinical studies using animal models of ALS, Fasudil has been shown to promote the survival and regeneration of motor neurons. alsnewstoday.comresearchgate.netacs.org In a mouse model with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene (SOD1G93A), a common genetic cause of ALS, Fasudil treatment reduced the loss of motor neurons. nih.govnih.gov The active metabolite of Fasudil, hydroxyfasudil, was found to prevent motor neuron cell death induced by the mutant SOD1 gene in cell culture. nih.govnih.gov
The neuroprotective mechanism of Fasudil in these models involves the inhibition of ROCK activity. nih.govnih.gov This inhibition leads to a suppression of phosphorylated phosphatase and tensin homolog (PTEN) and an increase in phosphorylated Akt, a key protein in cell survival pathways. nih.govnih.gov These findings suggest that Fasudil can effectively suppress the degeneration of motor neurons in ALS models. nih.gov
Consistent with its effects on motor neuron survival, Fasudil has been demonstrated to improve motor function and extend the lifespan in preclinical ALS models. frontiersin.orgalsnewstoday.comfrontiersin.org In SOD1G93A mice, administration of Fasudil slowed the progression of the disease, leading to improved motor performance and an increased survival time. nih.govnih.govlktlabs.com These beneficial effects on motor function and survival have been independently reproduced. frontiersin.org
| Model | Key Findings | Reference |
|---|---|---|
| SOD1G93A Mouse Model | Reduced motor neuron loss, slowed disease progression, improved motor performance, and increased survival time. | nih.govnih.govfrontiersin.orglktlabs.com |
| Motor Neuron Cell Culture (NSC34) | Hydroxyfasudil (active metabolite) prevented motor neuron cell death induced by mutant SOD1. | nih.govnih.gov |
Huntington's Disease (HD) Models
The potential therapeutic application of Fasudil hydrochloride hydrate is also being explored in models of Huntington's disease (HD), another devastating neurodegenerative disorder. Research has shown that Rho-associated kinases (ROCK) are implicated in the pathogenesis of HD. nih.gov In a neurotoxicity model of neurodegeneration induced by 3-Nitropropionic acid (3-NP), which mimics some aspects of HD, ROCK inhibition by Fasudil demonstrated protective effects. nih.gov Treatment with Fasudil significantly ameliorated neurological and motor abnormalities, improved neuronal apoptosis, and mitigated severe mitochondrial dysfunctions in this model. nih.gov These findings suggest that Fasudil may hold promise as a therapeutic agent for HD by targeting key pathological mechanisms.
Modulation of Profilin Phosphorylation
In the context of Huntington's disease (HD) models, fasudil has been shown to alleviate profilin phosphorylation. frontiersin.org This is achieved by blocking the binding of huntingtin (Htt) to ROCKs. frontiersin.org The Rho/ROCK signaling pathway normally phosphorylates ROCKs at Ser137, which in turn blocks profilin phosphorylation and diminishes Htt-mediated toxicity. frontiersin.org Research in HD models has demonstrated that increased ROCK expression enhances polyQ aggregation, a hallmark of the disease, while ROCK inhibition reduces this aggregation and its associated toxicity. frontiersin.org One study found that fasudil treatment significantly inhibited the phosphorylation of profilin-1, which resulted in a partial recovery of retinal neuron dysfunction in an HD model. nih.gov
Mitigation of Mitochondrial Dysfunction and Neurotoxicity
Fasudil has demonstrated protective effects against mitochondrial dysfunction and neurotoxicity in preclinical models. In a rat model of Huntington's disease using 3-nitropropionic acid (3-NP), fasudil mitigated mitochondrial dysfunction and neurotoxicity, and inhibited neurodegeneration. frontiersin.orgnih.gov Treatment with fasudil was effective in inhibiting behavioral, biochemical, and histological changes induced by 3-NP, largely through the inhibition of ROCK activity. nih.govresearchgate.net Specifically, fasudil led to significant improvements in mitochondrial membrane potential and the activity of succinate (B1194679) dehydrogenase (SDH). nih.govresearchgate.net It also influenced the expression of proteins involved in mitochondrial health and cell survival, such as phosphorylated-Akt (p-Akt) and proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). nih.gov
Furthermore, in models of Alzheimer's disease (AD), fasudil has been shown to decrease mitochondrial dysfunction. frontiersin.org It has been reported to reverse Aβ-induced decreases in mitochondrial membrane potential. frontiersin.org In a transgenic mouse model of AD, fasudil treatment activated mitochondrial tricarboxylic acid (TCA) cycle pathways. frontiersin.org Markers of the TCA cycle that are typically down-regulated in AD brains, such as MDH2, SDHB, SUCLA2, and DLD, were significantly up-regulated following fasudil administration. frontiersin.org
Cognitive Dysfunction Models
The efficacy of this compound in improving cognitive deficits has been assessed in various animal models of cognitive impairment.
Streptozotocin-Induced Cognitive Impairment Models
In rat models where cognitive impairment is induced by intracerebroventricular (ICV) injection of streptozotocin (STZ), fasudil has shown significant neuroprotective effects. alzdiscovery.orgnih.gov Administration of fasudil averted memory dysfunctions induced by STZ, as observed in Morris water maze (MWM) and novel object recognition tests (NORT). nih.govebi.ac.uk One study found that fasudil treatment over four weeks reversed cognitive decline and increased the number of synapses in the hippocampus. alzdiscovery.org It was also shown to reverse the STZ-induced decrease in synaptophysin (SYP) expression and degeneration of synaptic structures. nih.gov The mechanism for these improvements involves the dephosphorylation and inactivation of LIMK2, which subsequently leads to the dephosphorylation and activation of cofilin, a protein crucial for synaptic structure and function. nih.gov Furthermore, fasudil was found to ameliorate STZ-induced elevations in brain oxidative stress, acetylcholinesterase (AChE) activity, and the inflammatory marker TNF-α. nih.govebi.ac.uk
Aged Rodent Models of Cognitive Decline
Studies using aged rodents have also demonstrated the potential of fasudil to combat age-related cognitive decline. In one such model, daily injections of fasudil were associated with dose-dependent improvements in cognition in aged rats. alzdiscovery.org Another study reported that fasudil improved both spatial learning and working memory in middle-aged rats. apa.org These findings suggest that fasudil holds promise as a cognitive enhancer during the aging process. apa.org
Smoke Exposure-Induced Cognitive Impairment Models
Fasudil has been investigated for its ability to alleviate cognitive impairments induced by smoke exposure in mice. nih.govnih.gov In these models, fasudil administration significantly improved spatial learning and memory deficits caused by tobacco smoke. nih.govnih.gov The protective effects of fasudil in this context are linked to its ability to suppress inflammatory responses in both the lungs and the brain, particularly the hippocampus. nih.govnih.gov It was found to inhibit the infiltration of inflammatory cells and the production of inflammatory cytokines. nih.govnih.gov Mechanistically, fasudil was shown to inhibit the increased expression of RhoA, ROCK1, ROCK2, and the phosphorylation of NF-κBp65 that accompany smoke-induced cognitive impairment. nih.govnih.gov It also regulated apoptosis-related proteins, suggesting an inhibition of the mitochondrial apoptosis pathway. nih.gov
Neuroinflammatory and Oxidative Stress Modulation in Neurological Contexts
A significant aspect of fasudil's neuroprotective profile is its ability to modulate neuroinflammation and oxidative stress. In various neurological disease models, fasudil has been shown to inhibit the release of proinflammatory cytokines and chemokines by regulating the activation of microglia. frontiersin.org For instance, in an animal model of Alzheimer's disease, fasudil decreased hippocampal inflammatory markers such as IL-1β, TNFα, and NFkB. alzdiscovery.org It also prevents the production of these inflammatory mediators in other AD models, thereby alleviating brain inflammatory damage. frontiersin.org
Fasudil also exerts potent anti-oxidative effects. In a lipopolysaccharide (LPS)-induced cognitive impairment model, fasudil was shown to mitigate behavioral impairments by inhibiting oxidative stress and inflammatory factors in the brain. nih.gov It has been found to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and promote the activity of superoxide dismutase (SOD), an important antioxidant enzyme. nih.govtermedia.pl In APP/PS1 mice, a model for AD, fasudil administration strengthened the antioxidant system and suppressed the oxidative stress response. termedia.pl This was evidenced by a dramatic inhibition of the elevation of MDA. termedia.pl The neuroprotective effects of fasudil are also linked to its ability to restore endothelial nitric oxide synthase (eNOS) activity and inhibit inducible nitric oxide synthase (iNOS) activity in the ischemic cortex. nih.gov
Table of Research Findings on this compound in Preclinical Neurological Models
| Model | Key Findings | References |
|---|---|---|
| Huntington's Disease (HD) | Alleviates profilin phosphorylation by blocking Htt binding to ROCKs. Mitigates mitochondrial dysfunction and neurotoxicity. | frontiersin.org, nih.gov, nih.gov |
| Streptozotocin-Induced Cognitive Impairment | Reverses cognitive decline and increases hippocampal synapses. Ameliorates oxidative stress, AChE activity, and inflammation. | alzdiscovery.org, nih.gov, ebi.ac.uk, nih.gov |
| Aged Rodent Models | Improves cognition in a dose-dependent manner. Enhances spatial learning and working memory. | alzdiscovery.org, apa.org |
| Smoke Exposure-Induced Cognitive Impairment | Improves spatial learning and memory. Suppresses inflammatory responses in the brain and lungs. | nih.gov, nih.gov |
| General Neuroinflammation & Oxidative Stress | Inhibits proinflammatory cytokines (IL-1β, TNFα, NFkB). Decreases oxidative stress markers (MDA) and increases antioxidant enzymes (SOD). | alzdiscovery.org, frontiersin.org, termedia.pl, nih.gov, nih.gov |
| Alzheimer's Disease (APP/PS1 mice) | Decreases mitochondrial dysfunction and activates the TCA cycle. Reduces oxidative stress and neuronal apoptosis. | frontiersin.org, termedia.pl, frontiersin.org, frontiersin.org |
Microglial and Macrophage Polarization (M1 to M2 Shift)
Fasudil has been shown to modulate the inflammatory response in the central nervous system by influencing the polarization of microglia and macrophages. nih.govfrontiersin.org Microglia, the resident immune cells of the brain, can exist in different functional states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. frontiersin.org A shift from the M1 to the M2 state is considered beneficial in the context of neurological diseases. frontiersin.org
Preclinical studies have demonstrated that Fasudil can promote the transition of microglia from the M1 to the M2 phenotype. nih.govnih.gov In a murine microglial cell line (BV-2) and primary microglia stimulated with lipopolysaccharide (LPS), a potent inducer of the M1 phenotype, treatment with Fasudil skewed the polarization towards the M2 phenotype. nih.gov This shift was characterized by a decrease in M1 markers, such as iNOS, and an increase in M2 markers, like Arg-1. nih.govresearchgate.net This effect has also been observed in in vivo models of neurological disorders, including cerebral ischemia-reperfusion injury and in APP/PS1 transgenic mice, a model for Alzheimer's disease. nih.govresearchgate.net The promotion of the M2 phenotype by Fasudil is believed to contribute to its neuroprotective effects by creating an anti-inflammatory environment conducive to tissue repair and neuronal survival. nih.govnih.gov
| Model System | Key Findings | Reference |
| Murine microglial cell line (BV-2) and primary microglia | Fasudil skewed LPS-stimulated M1 microglia toward the M2 phenotype. | nih.gov |
| Rats with cerebral ischemia-reperfusion injury | Fasudil promoted the polarization of microglia into the M2 phenotype. | nih.gov |
| APP/PS1 Transgenic Mice | Fasudil facilitated the transformation of microglia from the M1 to the M2 phenotype. | researchgate.net |
Attenuation of Pro-inflammatory Cytokine and Chemokine Release
A key consequence of the Fasudil-induced M1 to M2 shift is the significant reduction in the release of pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org The M1 phenotype is associated with the production of inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govfrontiersin.org
Studies have consistently shown that Fasudil treatment leads to a decrease in the levels of these pro-inflammatory cytokines. nih.govsemanticscholar.org For instance, in LPS-stimulated microglia, Fasudil treatment resulted in lower levels of IL-1β, IL-6, and TNF-α. nih.gov Concurrently, an increase in the anti-inflammatory cytokine IL-10 was observed. nih.govfrontiersin.org This anti-inflammatory effect has been documented in various preclinical models, including those for Alzheimer's disease and cerebral ischemia. frontiersin.orgnih.gov The suppression of pro-inflammatory cytokine production is a critical aspect of Fasudil's neuroprotective action, as it helps to mitigate the detrimental effects of chronic neuroinflammation. frontiersin.orgsemanticscholar.org
| Pro-inflammatory Cytokine | Effect of Fasudil | Model System | Reference |
| Interleukin-1β (IL-1β) | Decreased | LPS-stimulated microglia, Smoke-exposed mice | nih.govsemanticscholar.org |
| Interleukin-6 (IL-6) | Decreased | LPS-stimulated microglia, Smoke-exposed mice | nih.govsemanticscholar.org |
| Tumor Necrosis Factor-α (TNF-α) | Decreased | LPS-stimulated microglia, Smoke-exposed mice | nih.govsemanticscholar.org |
| Anti-inflammatory Cytokine | Effect of Fasudil | Model System | Reference |
| Interleukin-10 (IL-10) | Increased | LPS-stimulated microglia | nih.govfrontiersin.org |
Reduction of Reactive Oxygen Species (ROS) Production and Oxidative Damage
Fasudil has been found to exert protective effects against oxidative stress, a key contributor to neuronal damage in various neurological disorders. frontiersin.orgscielo.brscielo.br Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. scielo.br
In preclinical models of cerebral ischemia-reperfusion injury, Fasudil treatment has been shown to reduce the levels of ROS. scielo.brscielo.br This effect is mediated, at least in part, through the modulation of the ROCK-PPARα-NOX axis. scielo.brscielo.br Specifically, Fasudil was found to decrease the expression of Nox2, a subunit of NADPH oxidase, which is a major source of ROS in the brain. scielo.brscielo.br Furthermore, in cultured PC12 cells exposed to hydrogen peroxide-induced oxidative stress, pretreatment with Fasudil mesylate decreased the accumulation of ROS. nih.gov Studies in APP/PS1 mice have also indicated that Fasudil can ameliorate oxidative stress by activating the Nrf2 signaling pathway, which leads to the production of several antioxidant enzymes, including SOD2. termedia.pl By reducing ROS production and enhancing antioxidant defenses, Fasudil helps to mitigate oxidative damage to neurons. scielo.brscielo.brtermedia.pl
| Model System | Key Findings on Oxidative Stress | Reference |
| Mice with cerebral ischemia-reperfusion | Decreased ROS content and NADPH oxidase activity. | scielo.brscielo.br |
| Cultured PC12 cells | Decreased accumulation of ROS. | nih.gov |
| APP/PS1 Mice | Activated Nrf2 signaling, leading to increased production of antioxidant enzymes like SOD2. | termedia.pl |
Preclinical Investigations of Fasudil Hydrochloride Hydrate in Cardiovascular and Fibrotic Disorders
Cardiovascular System Research in Preclinical Models
Fasudil (B1672074) hydrochloride hydrate (B1144303), a Rho-kinase (ROCK) inhibitor, has been the subject of extensive preclinical research to evaluate its therapeutic potential in various cardiovascular disorders. patsnap.com These investigations in animal models have provided significant insights into its mechanisms of action and efficacy in conditions such as myocardial injury and pulmonary hypertension.
In preclinical models of myocardial ischemia/reperfusion (I/R) injury, fasudil has demonstrated significant cardioprotective effects. A meta-analysis of 19 preclinical studies involving 400 animals concluded that fasudil exerts a protective function through multiple signaling pathways in animal models of myocardial I/R injury. nih.govresearchgate.netnih.gov
Multiple studies have consistently shown that treatment with fasudil leads to a significant reduction in the size of the myocardial infarct following an ischemia/reperfusion event. nih.govresearchgate.net In rat models of I/R injury, post-conditioning with fasudil hydrochloride resulted in a narrowing of the infarct size. nih.gov Research has quantified this effect, showing that fasudil can reduce the area of myocardial ischemia by 32.5% in rat models. cellmolbiol.org The mechanism for this reduction is linked to the inhibition of apoptosis, as fasudil has been shown to decrease the expression of pro-apoptotic proteins like Bax and caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. nih.govlktlabs.com
| Preclinical Model | Key Finding | Reference Study Finding |
|---|---|---|
| Rat Myocardial Ischemia/Reperfusion | Significant reduction in infarct size | Fasudil post-conditioning narrowed the infarct size and decreased the apoptosis of ischemic cardiocytes. nih.gov |
| Rat Myocardial Ischemia/Reperfusion | Quantitative reduction in ischemic area | Fasudil intervention reduced the area of myocardial ischemia by 32.5%. cellmolbiol.org |
| Meta-analysis of Animal Models | Consistent reduction across studies | Compared to control groups, fasudil-treated animals showed a statistically significant reduction in myocardial infarct size. nih.govresearchgate.net |
Following myocardial I/R injury, the levels of cardiac enzymes in the blood rise, indicating cardiac muscle damage. Preclinical studies have demonstrated that fasudil administration significantly lowers the levels of these biomarkers. nih.govresearchgate.net In a mouse model of isoproterenol-induced myocardial infarction, fasudil treatment markedly reduced the elevated serum levels of creatine kinase (CK) and lactate dehydrogenase (LDH), which are key indicators of myocardial injury. europeanreview.org A systematic review of animal studies further confirmed that fasudil-treated animals exhibited lower levels of cardiac enzymes and cardiac troponin T compared to control groups. nih.govresearchgate.netnih.gov
Fasudil has been shown to improve both the contractile and relaxation functions of the heart in preclinical I/R models. Studies have reported enhanced left ventricular diastolic and systolic function following fasudil administration. cellmolbiol.org In mice with induced myocardial infarction, fasudil treatment significantly improved cardiac function, as evidenced by increases in left ventricular ejection fraction (EF) and fractional shortening (FS). europeanreview.org A comprehensive meta-analysis corroborated these findings, showing that fasudil treatment led to statistically significant improvements in both systolic and diastolic functions in animal models of myocardial I/R injury. nih.govresearchgate.netnih.gov
One of the primary mechanisms underlying the cardioprotective effects of fasudil is its ability to induce coronary vasodilation. nih.govresearchgate.net Fasudil is an inhibitor of Rho-kinase (ROCK), an enzyme that plays a key role in vascular smooth muscle contraction. patsnap.com By inhibiting ROCK, fasudil prevents the phosphorylation of myosin light chain, which in turn promotes the relaxation of vascular smooth muscle and leads to vasodilation. patsnap.com This action improves blood flow to the ischemic myocardium. nih.gov Studies using hydroxyfasudil, the active metabolite of fasudil, have shown that it attenuates vasopressin-induced myocardial ischemia by directly inhibiting coronary vasoconstriction, an effect that is independent of changes in systemic blood pressure. researchgate.net
Fasudil has been extensively investigated in various preclinical models of pulmonary hypertension (PH), including those induced by hypoxia and monocrotaline. nih.govopenrespiratorymedicinejournal.comresearchgate.net In these animal models, fasudil has been shown to reduce pulmonary artery pressure and improve survival. nih.gov The therapeutic effects are attributed to its ability to decrease vasoconstriction and inhibit vascular remodeling in the pulmonary arteries. nih.govopenrespiratorymedicinejournal.com In rat models, fasudil intervention not only improved pulmonary vascular remodeling but also alleviated injury to pulmonary arteriole endothelial cells. researchgate.net Furthermore, in a swine model of chronic and acute PH, fasudil administration resulted in a progressive and sustained decrease in right ventricular pressure. nih.govopenrespiratorymedicinejournal.com
| Animal Model | Key Hemodynamic and Pathological Findings | Reference Study Finding |
|---|---|---|
| Rat (Hypoxia-induced) | Improved pulmonary vascular remodeling and relieved endothelial cell injury. | Fasudil demonstrated preventive and reverse effects on hypoxic pulmonary hypertension and associated vascular remodeling. researchgate.net |
| Rat (Monocrotaline-induced) | Decreased vasoconstriction and vascular remodeling. | Fasudil caused a decrease in vascular remodeling in response to monocrotaline. nih.govopenrespiratorymedicinejournal.com |
| Swine (Microsphere-induced) | Progressive and sustained decrease in Right Ventricular (RV) pressure. | Fasudil alone resulted in a 12% decrease in RV pressure. nih.govopenrespiratorymedicinejournal.com |
| General Animal Models of PH | Reduced pulmonary artery pressure (PAP) and improved survival. | In animal models of PH, fasudil reduced PAP and improved survival. nih.gov |
Pulmonary Hypertension (PH) Models
Reversal of Pulmonary Vascular Remodeling
Preclinical evidence suggests that fasudil can prevent and reverse pulmonary vascular remodeling, a key pathological feature of pulmonary hypertension. nih.gov In rat models of pulmonary hypertension due to left heart disease, administration of fasudil markedly reduced median wall thickness and muscularization of pulmonary arterioles. researchgate.net Studies using rat models of hypoxic pulmonary hypertension have shown that fasudil intervention improves the structural changes associated with the condition. nih.gov Specifically, it has been observed to relieve the proliferation of smooth muscle cells and collagen fibers around pulmonary arterioles. nih.gov
Further investigations in a SU5416 plus hypoxia (SuHx)-induced rat model of pulmonary arterial hypertension (PAH) demonstrated that a novel synthetic drug derived from fasudil, fasudil dichloroacetate (FDCA), dose-dependently decreased pulmonary artery wall thickness. nih.gov This effect is attributed to the inhibition of pulmonary artery smooth muscle cell (PASMC) dysfunction, which is central to the remodeling process in PAH. nih.gov The mechanism involves suppressing the proliferation and migration of these cells, thereby mitigating the thickening of vascular walls. nih.gov Animal models have consistently shown that fasudil's role in vascular remodeling is significant. researchgate.net
Attenuation of Right Ventricular Hypertrophy (RVH)
Right ventricular hypertrophy (RVH) is a common consequence of pulmonary hypertension, resulting from the increased workload on the right side of the heart. Preclinical studies have demonstrated fasudil's ability to mitigate this condition. In rat models of hypoxic pulmonary hypertension, fasudil treatment has been shown to partly prevent and reverse the development of RVH. nih.govnih.gov
The Right Ventricular Hypertrophy Index (RVHI) is a key parameter used to assess this condition. In one study, the RVHI in a hypoxic model group was significantly higher (0.47 ± 0.03) compared to the control group (0.25 ± 0.02). nih.govnih.gove-century.us Treatment with fasudil significantly lowered the RVHI to 0.27 ± 0.02. nih.govnih.gove-century.us In a rat model of pulmonary hypertension associated with left-heart disease, fasudil treatment also reversed the increased ratio of right ventricular weight to body weight. spandidos-publications.com These findings indicate that fasudil can effectively improve RVH in preclinical settings. nih.gove-century.us
| Group | Right Ventricular Hypertrophy Index (RVHI) |
|---|---|
| Control | 0.25 ± 0.02 |
| Hypoxic Model | 0.47 ± 0.03 |
| Fasudil Treatment | 0.27 ± 0.02 |
Reduction of Pulmonary Arterial Pressure
A primary effect of fasudil observed in preclinical models is the reduction of elevated pulmonary arterial pressure. nih.gov In rats with hypoxic pulmonary hypertension, the mean pulmonary arterial pressure (mPAP) was significantly elevated in the model group (31.38 ± 1.98 mmHg) compared to the control group (15.25 ± 0.91 mmHg). nih.govnih.gove-century.us Fasudil treatment effectively reduced the mPAP to 16.63 ± 1.53 mmHg. nih.govnih.gove-century.us
Similarly, in a rat model of pulmonary hypertension secondary to left ventricular dysfunction, fasudil was reported to decrease the mean pulmonary arterial pressure. spandidos-publications.comnih.gov Studies using a microsphere model of pulmonary hypertension also noted a decrease in pulmonary artery pressure following fasudil administration. openrespiratorymedicinejournal.com These animal studies consistently show that fasudil can lower pulmonary artery pressure, a key therapeutic goal in pulmonary hypertension. nih.gov
| Group | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) |
|---|---|
| Control | 15.25 ± 0.91 |
| Hypoxic Model | 31.38 ± 1.98 |
| Fasudil Treatment | 16.63 ± 1.53 |
Vascular Remodeling and Atherosclerosis Models
Beyond pulmonary hypertension, fasudil has been investigated for its effects on vascular remodeling in the context of atherosclerosis.
Attenuation of Intima-Media Thickening
In a mouse model using partial ligation of the left common carotid artery to induce flow-induced vascular remodeling, fasudil treatment was shown to prevent intima-media thickening (IMT). nih.govnih.gov Mice treated with fasudil developed a significantly smaller intima-media thickness compared to untreated mice subjected to the same procedure. nih.gov This suggests that the inhibition of the Rho-kinase pathway by fasudil can attenuate the structural changes in arteries that contribute to atherosclerotic plaque development. nih.gov The study concluded that fasudil prevents the process of flow-induced vascular remodeling by reducing IMT. nih.gov
Inhibition of Neointima Formation
The same partially ligated carotid artery mouse model also demonstrated that fasudil inhibits neointima formation. nih.govnih.gov Following the reduction in blood flow, the ligated artery in untreated mice exhibited significant neointima formation. nih.gov However, in mice treated with fasudil, this process was markedly attenuated. nih.gov This inhibition is linked to a reduction in the proliferation of vascular smooth muscle cells (VSMCs) and a decrease in the infiltration of inflammatory cells into the vessel wall, both of which are critical steps in neointima formation. nih.govnih.gov
Modulation of Endothelial Function
Endothelial dysfunction is an early event in the pathogenesis of many cardiovascular diseases. Preclinical studies indicate that fasudil can preserve and improve endothelial function. In a rat model of chronic intermittent hypoxia, which is known to cause endothelial dysfunction, fasudil administration significantly improved this condition. plos.orgnih.gov The improvements were associated with increased expression of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), a key molecule in vasodilation and endothelial health. plos.orgnih.gov
Furthermore, in a rat model of pulmonary hypertension with left heart disease, fasudil treatment promoted the production of nitric oxide and decreased the levels of the vasoconstrictor endothelin-1 (ET-1). spandidos-publications.com By restoring the balance between vasodilators and vasoconstrictors, fasudil helps to maintain healthy endothelial function. e-century.us Studies in a Fabry disease model also showed that fasudil could rescue endothelial dysfunction by regulating the endothelial-to-mesenchymal transition. nih.gov
Anti-Fibrotic Mechanisms in Various Organ Systems (Preclinical Focus)
Fasudil hydrochloride hydrate, a potent Rho-kinase (ROCK) inhibitor, has demonstrated significant anti-fibrotic effects across a range of organ systems in preclinical studies. Its mechanism of action primarily revolves around the modulation of key cellular and molecular pathways involved in the pathogenesis of fibrosis.
Pulmonary Fibrosis Models
Preclinical research has extensively investigated the therapeutic potential of fasudil in animal models of pulmonary fibrosis. In a widely used model where pulmonary fibrosis is induced by the administration of bleomycin (B88199) in mice, treatment with fasudil has been shown to significantly attenuate the fibrotic process. This is evidenced by a decrease in the Ashcroft score, a measure of lung fibrosis severity, and a reduction in the hydroxyproline content of the lung tissue, which is an indicator of collagen deposition. nih.govnih.gov
Another model utilizing hyperoxia to induce pulmonary fibrosis in neonatal rats has also demonstrated the protective effects of fasudil. In this model, fasudil treatment led to improved histopathological outcomes and a decrease in lung hydroxyproline content, further supporting its anti-fibrotic potential in the lungs. nih.gov
The beneficial effects of fasudil in these models are attributed to its ability to interfere with multiple pathways known to contribute to pulmonary fibrosis, including inflammation and epithelial-mesenchymal transition (EMT). nih.gov By inhibiting the Rho/ROCK pathway, fasudil can modulate the activity of various cells and signaling molecules that drive the fibrotic cascade in the lungs. nih.govnih.gov
Table 1: Effects of Fasudil in Preclinical Pulmonary Fibrosis Models
| Model | Key Findings | Outcome Measures |
|---|---|---|
| Bleomycin-induced pulmonary fibrosis in mice | Attenuated pulmonary fibrosis | Decreased Ashcroft score, reduced hydroxyproline content |
| Hyperoxia-induced pulmonary fibrosis in neonatal rats | Ameliorated lung fibrosis | Improved lung histology, decreased hydroxyproline content |
Liver Fibrosis Models
The anti-fibrotic properties of fasudil have also been evaluated in preclinical models of liver fibrosis. In a mouse model where liver fibrosis was induced by thioacetamide (TAA), fasudil treatment alleviated pathological changes in the liver and reversed fibrosis. nih.gov This was demonstrated by a decrease in the deposition of collagen fibers. nih.gov
Furthermore, in a rat model of liver fibrosis associated with type 2 diabetes, this compound was shown to ameliorate hepatic fibrosis. nih.govmednexus.org The treatment led to a significant reduction in collagen accumulation in the liver. nih.gov
The mechanisms underlying the anti-fibrotic effects of fasudil in the liver involve the suppression of hepatic stellate cell (HSC) activation, which are the primary cells responsible for extracellular matrix production in liver fibrosis. nih.govnih.govresearchgate.net Fasudil has been shown to inhibit the proliferation of HSCs and promote their apoptosis. nih.govnih.govresearchgate.net
Table 2: Effects of Fasudil in Preclinical Liver Fibrosis Models
| Model | Key Findings | Outcome Measures |
|---|---|---|
| Thioacetamide-induced liver fibrosis in mice | Reversed hepatic fibrosis | Decreased collagen deposition |
| Type 2 diabetes-associated liver fibrosis in rats | Ameliorated liver fibrosis | Reduced collagen accumulation |
Urethral Scar Fibrosis Models
Preclinical investigations into the effects of fasudil on urethral scar fibrosis have provided evidence for its therapeutic potential in this condition. In in vitro studies using human fibroblasts derived from urethral scar tissue, fasudil has been shown to inhibit key processes involved in scar formation. nih.gov
Specifically, fasudil significantly suppressed the proliferation and migration of urethral scar fibroblasts in a dose-dependent manner. nih.gov It also attenuated the synthesis of collagen I and collagen III, which are major components of scar tissue. nih.gov Moreover, fasudil was found to induce apoptosis in these fibroblasts, suggesting a mechanism for reducing the cellularity of scar tissue. nih.gov These effects are mediated through the suppression of the Rho/ROCK signaling pathway. nih.gov
Table 3: Effects of Fasudil on Human Urethral Scar Fibroblasts
| Parameter | Effect of Fasudil |
|---|---|
| Proliferation | Inhibited |
| Migration | Suppressed |
| Collagen Synthesis (Collagen I & III) | Attenuated |
| Apoptosis | Induced |
General Anti-Fibrotic Pathways and Cellular Targets
The anti-fibrotic effects of fasudil across different organ systems are underpinned by its ability to modulate common profibrotic pathways and cellular targets.
A key mechanism of fasudil's anti-fibrotic action is the reduction of profibrotic cytokines, most notably transforming growth factor-beta 1 (TGF-β1) and connective tissue growth factor (CTGF). In preclinical models of pulmonary fibrosis, fasudil treatment has been shown to decrease the production and expression of both TGF-β1 and CTGF. nih.govnih.govnih.gov Similarly, in liver fibrosis models, fasudil inhibited the levels of TGF-β1. nih.govnih.govbohrium.com The inhibition of these potent fibrogenic cytokines is a critical aspect of fasudil's therapeutic effect, as they are central drivers of the fibrotic process. nih.gov
Fasudil also exerts its anti-fibrotic effects by targeting myofibroblasts, the primary effector cells in fibrosis. It achieves this by inhibiting the differentiation of fibroblasts and other precursor cells into myofibroblasts, a process characterized by the expression of alpha-smooth muscle actin (α-SMA). nih.govnih.gov
In preclinical models of pulmonary, liver, and urethral fibrosis, fasudil has been consistently shown to reduce the expression of α-SMA. nih.govnih.govnih.govnih.gov By inhibiting myofibroblast differentiation and activity, fasudil effectively curtails the excessive deposition of extracellular matrix proteins that leads to tissue scarring and organ dysfunction. nih.govnih.gov
Reduction of Extracellular Matrix (ECM) Synthesis and Accumulation
Preclinical studies have consistently demonstrated the efficacy of this compound in reducing the synthesis and accumulation of ECM, a hallmark of fibrotic diseases. In a study investigating the effects of fasudil on hepatic stellate cells (HSCs), which play a pivotal role in liver fibrosis, treatment with fasudil was found to suppress the production of ECM components. nih.gov This inhibitory effect is crucial, as excessive ECM deposition leads to the scarring and functional impairment of organs.
The mechanism underlying this reduction in ECM synthesis involves the modulation of key signaling pathways. For instance, in the context of diabetic cardiac fibrosis, high glucose levels are known to promote the proliferation of cardiac fibroblasts and subsequent collagen synthesis. nih.gov Fasudil has been shown to counteract these effects by inhibiting the ROCK pathway, which in turn interferes with downstream signaling cascades such as the JNK and transforming growth factor-β (TGF-β)/Smad pathways. nih.gov
| Cell Type | Condition | Key Findings | Reference |
| Hepatic Stellate Cells | In vitro culture | Suppression of ECM component production | nih.gov |
| Rat Cardiac Fibroblasts | High Glucose-Induced Proliferation | Inhibition of increased collagen synthesis | nih.gov |
Inhibition of Collagen Synthesis
A significant component of the antifibrotic activity of this compound is its ability to specifically inhibit the synthesis of collagen, a primary constituent of the ECM. In preclinical models, fasudil has demonstrated a direct impact on collagen production at both the protein and gene expression levels.
Similarly, in a model of diabetic cardiac fibrosis, fasudil effectively inhibited the high glucose-induced increase in intracellular Type I procollagen (B1174764) protein levels in rat cardiac fibroblasts. nih.gov This was accompanied by the suppression of ROCK1 and JNK mRNA expression. nih.gov These findings underscore the potential of fasudil as a therapeutic agent for preventing the progression of fibrotic conditions by targeting the fundamental process of collagen synthesis.
| Model System | Key Molecular Targets/Pathways | Effect on Collagen | Reference |
| Hepatic Stellate Cells | ROCK pathway | Suppressed production and transcription of Type I collagen | nih.gov |
| Rat Cardiac Fibroblasts | ROCK1, JNK, TGF-β/Smad pathways | Inhibited high glucose-induced increase in Type I procollagen | nih.gov |
Preclinical Investigations of Fasudil Hydrochloride Hydrate in Other Disease Models
Anti-Inflammatory and Immunomodulatory Effects (General Preclinical Context)
Fasudil (B1672074) has demonstrated notable anti-inflammatory and immunomodulatory effects in various preclinical models. Its mechanism of action often involves the modulation of key inflammatory pathways and immune cell responses. lktlabs.commdpi.com
Sepsis-Induced Organ Injury Models (e.g., Acute Kidney Injury, Acute Lung Injury)
In a rat model of sepsis-associated acute kidney injury (S-AKI) induced by cecal ligation and puncture (CLP), fasudil treatment significantly reduced systemic inflammation and oxidative stress. nih.gov This was evidenced by decreased plasma levels of malondialdehyde and TNF-α. The treatment also led to a marked improvement in kidney function, as indicated by lower BUN and creatinine (B1669602) levels. nih.gov Molecular analysis revealed that fasudil suppressed the expression of STAT-3 and NLRP-3 in renal tissues, key regulators of inflammatory responses. nih.gov Histopathological examination confirmed that fasudil alleviated renal damage, with less tubular necrosis and interstitial inflammation observed in the treated group compared to the control group. nih.gov
Studies have also shown that the RhoA/ROCK pathway is implicated in sepsis-induced acute lung and intestinal injury in animal models. nih.gov In a mouse model of sepsis-induced pancreatic injury, fasudil treatment was found to alleviate pancreatic damage, characterized by reduced edema, hyperemia, vacuolization, and necrosis. nih.gov Furthermore, fasudil treatment decreased the number of apoptotic pancreatic cells. nih.gov
Table 1: Effects of Fasudil in Sepsis-Induced Organ Injury Models
| Model | Key Findings | Reference |
|---|---|---|
| Rat model of sepsis-associated acute kidney injury (S-AKI) | Decreased plasma malondialdehyde and TNF-α; Improved BUN and creatinine levels; Suppressed STAT-3 and NLRP-3 expression in renal tissues; Alleviated renal damage. | nih.gov |
| Mouse model of sepsis-induced pancreatic injury | Alleviated pancreatic edema, hyperemia, vacuolization, and necrosis; Reduced apoptosis of pancreatic cells. | nih.gov |
Experimental Autoimmune Encephalomyelitis (EAE) Models
Fasudil has shown therapeutic efficacy in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. nih.govplos.org Administration of fasudil in EAE models has been shown to delay the onset and ameliorate the severity of the disease. nih.gov This therapeutic effect is associated with improved myelination and a decrease in inflammatory cell infiltration in the spinal cord. nih.govplos.org
Mechanistically, fasudil has been found to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while enhancing the production of the anti-inflammatory cytokine IL-10 in the spinal cords of EAE mice. lktlabs.comnih.gov It also down-regulates the expression of Toll-like receptor 4 (TLR4) and the activation of NF-κB. lktlabs.comnih.gov Furthermore, fasudil treatment can shift the balance of macrophage/microglia phenotypes from the pro-inflammatory M1 to the anti-inflammatory M2 state, as indicated by an enhanced ratio of arginase to iNOS. nih.govplos.org Studies have also demonstrated that fasudil can inhibit the differentiation of pro-inflammatory Th17 cells and, in later stages of treatment, elevate the population of regulatory T cells (Tregs) that produce IL-10. plos.org In some EAE models, fasudil treatment led to a reduction in the proliferation of specific T cells and a decrease in the IFN-γ/IL-4 ratio. chemsrc.comtohoku.ac.jp
Table 2: Effects of Fasudil in EAE Models
| Model | Key Findings | Reference |
|---|---|---|
| Chronic-progressive EAE in mice | Delayed disease onset and ameliorated severity; Improved myelination and reduced inflammation in the spinal cord; Inhibited pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enhanced anti-inflammatory cytokine (IL-10); Shifted microglia/macrophages to an anti-inflammatory M2 phenotype. | nih.govplos.org |
| PLP-induced EAE in SJL/J mice | Prevented EAE development with both parenteral and oral administration; Reduced lymphocyte proliferation and downregulated IL-17 and the IFN-γ/IL-4 ratio. | tohoku.ac.jp |
Experimental Autoimmune Neuritis (EAN) Models
Fasudil has also been investigated for its therapeutic potential in experimental autoimmune neuritis (EAN), an animal model for Guillain-Barré syndrome. nih.govtohoku.ac.jp In EAN models, fasudil treatment has been shown to attenuate the clinical severity of the disease. nih.gov This improvement is accompanied by reduced inflammatory cell infiltration and demyelination in the sciatic nerves. nih.govtohoku.ac.jpibict.br
The immunomodulatory effects of fasudil in EAN include a reduction in the levels of pro-inflammatory cytokines interferon-γ (IFN-γ) and interleukin-17 (IL-17), and an elevation of anti-inflammatory cytokines IL-4 and IL-10 in the sciatic nerves. nih.gov Fasudil treatment also led to a decrease in the M1 macrophage marker iNOS and an increase in the M2 macrophage marker arginase-1, indicating a shift towards an anti-inflammatory macrophage phenotype. nih.gov Furthermore, fasudil was found to decrease the proportions of Th1 and Th17 cells while increasing the proportion of regulatory T cells (Tregs) in splenocytes. nih.gov In some studies, fasudil significantly reduced the specific proliferation of lymphocytes in response to the P0 peptide and decreased the IFN-γ/IL-4 ratio. tohoku.ac.jp
Table 3: Effects of Fasudil in EAN Models
| Model | Key Findings | Reference |
|---|---|---|
| EAN in mice | Attenuated clinical symptom score; Reduced inflammatory cell infiltration and demyelination in sciatic nerves; Decreased IFN-γ and IL-17, and elevated IL-4 and IL-10 in sciatic nerves; Shifted macrophages to an M2 phenotype; Decreased Th1 and Th17 cells and increased Tregs. | nih.gov |
| EAN induced by P0 peptide in Lewis rats | Reduced EAN severity; Decreased inflammatory cell infiltration, demyelination, and axonal degeneration; Reduced lymphocyte proliferation in response to P0 peptide; Decreased IFN-γ/IL-4 ratio. | tohoku.ac.jp |
Antineoplastic and Anti-Metastatic Potential (Preclinical Focus)
Preclinical studies have highlighted the potential of fasudil as an antineoplastic and anti-metastatic agent. nih.gov Its inhibitory effect on Rho-kinase, a key regulator of cell motility and invasion, forms the basis of its anticancer properties. nih.govpatsnap.com
Inhibition of Tumor Cell Migration and Invasion
Fasudil and its active metabolite have been shown to modify tumor cell morphology and inhibit tumor cell migration and anchorage-independent growth. nih.gov In vitro studies have demonstrated that fasudil can inhibit the migration and invasion of various cancer cell lines, including lung carcinoma cells. a2bchem.comnih.gov This inhibition is often associated with a down-regulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion. nih.gov Furthermore, fasudil has been found to down-regulate the expression of RhoA and vascular endothelial growth factor (VEGF) in lung cancer cells, suggesting a multi-faceted mechanism for its anti-invasive effects. nih.gov
Attenuation of Tumor Progression and Metastasis in Animal Models
Table 4: Antineoplastic and Anti-Metastatic Effects of Fasudil in Animal Models
| Cancer Model | Key Findings | Reference |
|---|---|---|
| MM1 peritoneal dissemination | Reduced tumor burden and ascites production by >50%. | nih.gov |
| HT1080 experimental lung metastasis | Decreased lung nodules by ~40%. | nih.gov |
| Orthotopic breast cancer (MDA-MB-231) | 3-fold more tumor-free mice in the fasudil-treated group. | nih.gov |
| KPC mouse model for pancreatic cancer | Decreased tumor collagen deposition; Enhanced overall survival; Increased gemcitabine (B846) uptake. | researchgate.net |
Pain Models (Preclinical Focus)
The role of the RhoA/ROCK signaling pathway in the development and maintenance of various pain states has prompted investigations into the analgesic potential of fasudil.
Preclinical studies have demonstrated the efficacy of fasudil in mitigating neuropathic pain. In a rat model of Minamata disease, which is associated with methylmercury-induced neurodegeneration and subsequent neuropathic pain, fasudil was shown to prevent the development of this pain. nih.gov The therapeutic effect was attributed to the suppression of inflammatory microglia production in the dorsal horn of the spinal cord and the prevention of subsequent somatosensory cortical rewiring. nih.gov
Further research in a mouse model of neuropathic pain induced by partial sciatic nerve ligation revealed that repeated intrathecal administration of fasudil significantly suppressed thermal hyperalgesia. nih.gov This effect is thought to be mediated through the inhibition of both protein kinase C (PKC) and the RhoA/Rho kinase pathways in the spinal cord. nih.gov Additionally, in a chronic constriction injury (CCI) mouse model, fasudil was able to reverse neuropathic pain induced by exogenous EphA1, a process linked to the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory cytokines. aginganddisease.org
In a rat model of spinal cord injury, a condition often associated with neuropathic pain, combined treatment with fasudil and menthol (B31143) demonstrated significant pain amelioration. mdpi.com
Table 1: Preclinical Studies of Fasudil in Neuropathic Pain Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Minamata Disease Model Rats | Prevented neuropathic pain by suppressing inflammatory microglia production and somatosensory cortical rewiring. | nih.gov |
| Partial Sciatic Nerve Ligation Mice | Suppressed thermal hyperalgesia through inhibition of PKC and RhoA/Rho kinase pathways. | nih.gov |
| Chronic Constriction Injury (CCI) Mice | Reversed EphA1-induced neuropathic pain and modulated cytokine levels. | aginganddisease.org |
The monosodium iodoacetate (MIA)-induced osteoarthritis model is a common preclinical tool for studying the pain and joint degeneration characteristic of osteoarthritis. mdbneuro.com While direct studies focusing solely on fasudil in MIA models are not extensively detailed in the provided results, the known mechanisms of fasudil in inflammatory and pain pathways suggest its potential relevance. The inflammatory component of osteoarthritis involves processes that can be modulated by ROCK inhibition.
Fasudil has been evaluated in models of inflammatory pain, demonstrating its potential to modulate inflammatory responses. In a rat model of orthodontic pain, fasudil was found to reduce the number of nociceptive neurons and M1-type microglia, and inhibit astrocytes. nih.gov It also suppressed the expression of pain-related genes and pro-inflammatory factors like TNF-α and IL-1β, while upregulating the anti-inflammatory factor TGF-β. nih.gov
In carrageenan-induced inflammatory pain models, ROCK inhibitors have shown dose-dependent effects, with higher doses producing antinociceptive responses. aginganddisease.org Furthermore, in a model of lipopolysaccharide (LPS)-induced inflammation in rat pulmonary microvascular endothelial cells, fasudil effectively inhibited the inflammatory response by reducing the expression of pro-inflammatory cytokines. d-nb.info This anti-inflammatory effect is believed to be mediated, at least in part, by the suppression of reactive oxygen species (ROS) and the subsequent inhibition of NF-κB nuclear translocation. d-nb.info
Table 2: Preclinical Studies of Fasudil in Inflammatory Pain Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rat Orthodontic Pain Model | Reduced nociceptive neurons, M1-type microglia, and astrocytes; modulated pain-related genes and inflammatory factors. | nih.gov |
| Carrageenan-Induced Inflammatory Pain | Exhibited antinociceptive effects at higher doses. | aginganddisease.org |
Schizophrenia Animal Models
Recent research has explored the potential of fasudil in ameliorating behavioral deficits associated with schizophrenia, a complex psychiatric disorder.
In a pharmacological mouse model of schizophrenia using MK-801, fasudil demonstrated significant antipsychotic-like effects. nii.ac.jpnih.gov It dose-dependently improved hyperlocomotion, deficits in social interaction, prepulse inhibition, and novel object recognition. nii.ac.jpnih.govresearchgate.net These effects were observed after both intraperitoneal and oral administration. nii.ac.jpnih.gov The active metabolite of fasudil, hydroxyfasudil, was detected in the brain at concentrations sufficient to inhibit Rho-kinase. nii.ac.jpnih.gov
Furthermore, in a mouse model with a mutation in the ARHGAP10 gene, which is associated with schizophrenia, fasudil was used to inhibit ROCK. sciencedaily.com This intervention was shown to restore the density of pyramidal neurons and improve methamphetamine-induced cognitive dysfunction. sciencedaily.com Specifically, fasudil rescued cognitive impairment in a visual discrimination task in these mice. researchgate.net These findings suggest that the RhoA/ROCK signaling pathway is a potential therapeutic target for the cognitive and behavioral symptoms of schizophrenia. sciencedaily.comresearchgate.net
Table 3: Preclinical Studies of Fasudil in Schizophrenia Animal Models
| Animal Model | Behavioral Deficits Addressed | Key Findings | Reference |
|---|---|---|---|
| MK-801-Treated Mice | Hyperlocomotion, social interaction deficits, prepulse inhibition deficits, novel object recognition deficits | Fasudil improved behavioral deficits in a dose-dependent manner. | nii.ac.jpnih.govresearchgate.net |
Methodological Approaches in Fasudil Hydrochloride Hydrate Preclinical Research
In vitro Experimental Paradigms
In vitro studies are fundamental to characterizing the direct effects of Fasudil (B1672074) hydrochloride hydrate (B1144303) on specific cell types and molecular targets. These experimental paradigms allow for controlled investigation into the compound's mechanism of action.
A diverse range of cell culture models has been instrumental in exploring the multifaceted effects of Fasudil.
Primary Neuronal Cultures and Glial Cells: In primary neurons from Alzheimer's disease models, Fasudil treatment has been shown to decrease both Aβ load and tau phosphorylation, while concurrently boosting the expression of the anti-apoptotic factor Bcl-2. frontiersin.org Studies using microglia cell cultures, a type of glial cell, have demonstrated Fasudil's anti-inflammatory properties. In these cultures, the compound decreased the production of reactive oxygen species (ROS) and the expression of inflammatory markers like NLRP3 and iNOS, promoting a shift towards an anti-inflammatory microglial phenotype. alzdiscovery.org
Fibroblasts: Research on human fibroblasts confirmed that Fasudil can induce autophagy. alzdiscovery.org In studies using rat cardiac fibroblasts, Fasudil was found to suppress proliferation and collagen synthesis induced by high glucose levels. nih.gov Furthermore, in human fibroblasts derived from urethral scar tissue, Fasudil inhibited proliferation and induced apoptosis. nih.gov
Endothelial Cells: The effect of Fasudil on angiogenesis has been studied using Human Umbilical Vein Endothelial Cells (HUVECs), where it was shown to inhibit cell migration, viability, and the formation of tube-like structures. stemcell.com In rat pulmonary microvascular endothelial cells (PMVECs), Fasudil was observed to suppress inflammatory responses induced by lipopolysaccharide (LPS). d-nb.info
Macrophages: Fasudil has been shown to reduce the infiltration of macrophages in muscle tissue in animal models. nih.gov Mechanistically, it is suggested that Fasudil can suppress the secretion of proinflammatory factors by converting macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. frontiersin.org
Hepatic Stellate Cells (HSCs): In both rat and human hepatic stellate cells, Fasudil inhibits cell spreading, the formation of stress fibers, and the expression of α-smooth muscle actin (α-SMA). medchemexpress.commedchemexpress.comchemsrc.com It also suppresses collagen production while enhancing collagenase activity, indicating its potential anti-fibrotic effects in the liver. stemcell.commedchemexpress.comnih.gov
Table 1: Summary of In vitro Cell Culture Models in Fasudil Research
| Cell Type | Model System | Key Research Findings | Citations |
|---|---|---|---|
| Primary Neurons | Alzheimer's Disease Model | Decreased Aβ load and tau phosphorylation; increased Bcl-2 expression. | frontiersin.org |
| Microglia | Glial Cell Culture | Decreased ROS production and expression of inflammatory markers (NLRP3, iNOS); promoted anti-inflammatory phenotype. | alzdiscovery.org |
| Fibroblasts | Human Fibroblasts | Confirmed induction of autophagy. | alzdiscovery.org |
| Rat Cardiac Fibroblasts | Suppressed high glucose-induced proliferation and collagen synthesis. | nih.gov | |
| Human Urethral Scar Fibroblasts | Inhibited proliferation and induced apoptosis. | nih.gov | |
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited migration, viability, and tube formation. | stemcell.com |
| Rat Pulmonary Microvascular Endothelial Cells (PMVECs) | Suppressed LPS-induced inflammatory responses. | d-nb.info | |
| Macrophages | Infiltration Models | Reduced infiltration in muscle tissue; converted macrophages to anti-inflammatory M2 phenotype. | frontiersin.orgnih.gov |
| Hepatic Stellate Cells | Rat and Human HSCs | Inhibited cell spreading, stress fiber formation, and α-SMA expression; suppressed collagen production. | stemcell.commedchemexpress.commedchemexpress.comchemsrc.comnih.gov |
A variety of molecular biology techniques are employed to dissect the signaling pathways modulated by Fasudil hydrochloride hydrate.
Western Blotting: This technique has been widely used to detect changes in protein expression and phosphorylation. For instance, it has been used to measure the phosphorylation status of proteins such as ERK1/2, JNK, and p38 MAP kinase in hepatic stellate cells. medchemexpress.commedchemexpress.comchemsrc.com It has also been used to assess the expression of proteins like RhoA, ROCK1, and ROCK2 in melanoma cells aacrjournals.org and to quantify levels of TGF-β1 and Smad3 in myocardial tissue. cellmolbiol.org
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA has been utilized to quantify the production of specific proteins, such as the evaluation of Type I collagen production by rat cardiac fibroblasts. nih.gov
Quantitative PCR (qPCR): qPCR is frequently used to measure changes in gene expression at the mRNA level. Studies have used this technique to determine the expression of ROCK1, JNK, and Type I procollagen (B1174764) in cardiac fibroblasts nih.gov, RhoA, ROCK1, and ROCK2 in melanoma cells aacrjournals.org, and inflammatory cytokines in endothelial cells. d-nb.info
Immunofluorescence: This technique allows for the visualization of proteins within cells. It has been used to examine the structure of the cytoskeleton in N2a neuroblastoma cells following treatment with Fasudil ebi.ac.uk and to evaluate intracellular levels of Type I procollagen in rat cardiac fibroblasts. nih.gov
Table 2: Application of Molecular Biology Techniques in Fasudil Research
| Technique | Application Example | Key Findings | Citations |
|---|---|---|---|
| Western Blotting | Analysis of signaling proteins in HSCs and myocardial tissue. | Detected changes in phosphorylation of ERK1/2, JNK, p38; quantified expression of RhoA, ROCK, TGF-β1, Smad3. | medchemexpress.commedchemexpress.comchemsrc.comaacrjournals.orgcellmolbiol.org |
| ELISA | Quantification of collagen in rat cardiac fibroblast culture. | Measured the production of Type I collagen. | nih.gov |
| Quantitative PCR | Gene expression analysis in fibroblasts, melanoma, and endothelial cells. | Measured mRNA levels of ROCK1, JNK, procollagen, RhoA, ROCK2, and inflammatory cytokines. | nih.govd-nb.infoaacrjournals.org |
| Immunofluorescence | Visualization of cellular components in neuroblastoma and fibroblast cells. | Examined cytoskeletal structure and intracellular procollagen levels. | nih.govebi.ac.uk |
To understand the functional consequences of Fasudil treatment at a cellular level, researchers employ a range of specific assays.
Cell Proliferation Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to measure cell proliferation. It has been used to show that Fasudil inhibits the proliferation of rat cardiac fibroblasts, B16 melanoma cells, and human urethral scar fibroblasts. nih.govnih.govaacrjournals.org
Migration Assays: The effect of Fasudil on cell migration is often studied using wound-healing assays and transwell migration assays. These have demonstrated that Fasudil can suppress the migration of B16 melanoma cells in a dose-dependent manner. aacrjournals.org
Apoptosis Assays: The induction of programmed cell death, or apoptosis, is a key area of investigation. Fasudil has been found to induce apoptosis in human fibroblasts derived from urethral scar tissue and to reduce apoptosis in myocardial cells. nih.govcellmolbiol.org It also increases the expression of the anti-apoptotic protein Bcl-2 in primary neurons. frontiersin.org
Synapse Formation: In the context of neurobiology, Fasudil's effect on synaptic plasticity is of interest. In vivo studies have shown that treatment with Fasudil can increase the number of synapses in the hippocampus of a rat model of cognitive dysfunction. alzdiscovery.org
Cell Viability Assays: MTT assays are also used to determine cell viability. Such assays have shown that Fasudil can prolong the survival time of N2a neuroblastoma cells after simulated ischemia-reperfusion injury. ebi.ac.uk
Table 3: Cellular Assays Used in Fasudil Preclinical Research
| Assay Type | Purpose | Example Finding | Citations |
|---|---|---|---|
| Cell Proliferation | To measure the rate of cell division. | Fasudil inhibits proliferation of various cell types including fibroblasts and melanoma cells. | nih.govnih.govaacrjournals.org |
| Cell Migration | To assess the movement of cells. | Fasudil suppresses migration of B16 melanoma cells. | aacrjournals.org |
| Apoptosis | To detect programmed cell death. | Fasudil induces apoptosis in scar tissue fibroblasts and reduces it in myocardial cells. | nih.govcellmolbiol.org |
| Synapse Formation | To quantify connections between neurons. | Fasudil treatment increased the number of hippocampal synapses in a rat model. | alzdiscovery.org |
| Cell Viability | To determine the overall health of cells. | Fasudil prolongs survival of N2a cells after ischemia-reperfusion. | ebi.ac.uk |
In vivo Animal Models
In vivo research is critical for understanding the systemic effects of this compound, including its impact on disease progression in various pathological models.
Rodent models are the most frequently used systems in the preclinical evaluation of Fasudil.
Mice: A wide array of mouse models has been utilized. In the context of neurodegenerative diseases, APP/PS1 transgenic mice for Alzheimer's disease have shown cognitive improvements and reduced pathology with Fasudil treatment. researchgate.netmdpi.com The SOD1G93A mouse model for amyotrophic lateral sclerosis (ALS) has also been studied. nih.gov For cardiovascular research, mouse models of atherosclerosis have demonstrated that Fasudil can reduce lesion size. alzdiscovery.org Other models include those for experimental autoimmune encephalomyelitis (EAE), corneal neovascularization, and bleomycin-induced pulmonary fibrosis. stemcell.comlktlabs.commdpi.com A large-scale preclinical trial network (SPAN) used healthy, aged, and obese mice to test Fasudil in a stroke model, finding it improved long-term outcomes. ahajournals.org
Rats: Rat models have been crucial for studying Fasudil's effects on cognition and cardiovascular disease. Aged rats have been used to show dose-dependent cognitive improvements. alzdiscovery.org Models of myocardial ischemia/reperfusion and heart failure have demonstrated cardioprotective effects. lktlabs.comfrontiersin.org Fasudil has also been shown to promote neurological recovery in rat models of spinal cord injury and to prevent the development of diabetes and nephropathy in insulin-resistant diabetic rats. stemcell.com In spontaneously hypertensive rats, Fasudil was tested as part of the SPAN stroke trial. ahajournals.org Furthermore, a rat model of diabetes mellitus was used to show that Fasudil attenuates myocardial fibrosis. cellmolbiol.org
Table 4: Rodent Models in Fasudil Preclinical Research
| Animal | Disease Model | Key Research Findings | Citations |
|---|---|---|---|
| Mice | Alzheimer's Disease (APP/PS1) | Improved cognition, reduced Aβ and tau pathology. | researchgate.netmdpi.com |
| Amyotrophic Lateral Sclerosis (SOD1G93A) | Showed beneficial effects on motor function and survival. | nih.govresearchgate.net | |
| Atherosclerosis | Reduced lesion size. | alzdiscovery.org | |
| Ischemic Stroke (SPAN trial) | Improved long-term functional outcome. | ahajournals.org | |
| Pulmonary Fibrosis | Attenuated bleomycin-induced fibrosis. | mdpi.com | |
| Rats | Aged / Cognitive Dysfunction | Improved cognition and increased hippocampal synapses. | alzdiscovery.org |
| Myocardial Ischemia/Reperfusion | Reduced infarct size and improved cardiac function. | lktlabs.comfrontiersin.org | |
| Spinal Cord Injury | Promoted neurological recovery. | stemcell.com | |
| Diabetes Mellitus | Attenuated myocardial fibrosis. | cellmolbiol.org | |
| Pulmonary Hypertension | Alleviated pulmonary hypertension. | researchgate.net |
To broaden the translational relevance of preclinical findings, other animal models are also employed.
Porcine Models: Due to their cardiovascular system's similarity to humans, porcine models are valuable. They have been used to study coronary artery spasm, where Fasudil showed inhibitory effects. ahajournals.org Swine models of myocardial ischemia/reperfusion have also been used. frontiersin.org More recently, a porcine model of pulmonary hypertension was used to demonstrate that Fasudil can enhance ureteral distensibility and selectively improve pulmonary vasodilation. urotoday.comnih.gov
Drosophila Models: The fruit fly, Drosophila melanogaster, is a powerful model for genetic screening and studying fundamental biological processes. In a screen for compounds that could increase lifespan, Fasudil was reported to extend the lifespan of Drosophila. alzdiscovery.org It has also been used in Drosophila models of tauopathy and Huntington's disease, where it was shown to suppress neurodegenerative phenotypes and reduce protein aggregation. frontiersin.orgnih.govalzforum.org
Table 5: Other Animal Models in Fasudil Preclinical Research
| Animal | Research Area / Disease Model | Key Research Findings | Citations |
|---|---|---|---|
| Porcine | Coronary Artery Spasm | Demonstrated inhibition of spasm. | ahajournals.org |
| Myocardial Ischemia/Reperfusion | Used to evaluate cardioprotective effects. | frontiersin.org | |
| Pulmonary Hypertension | Enhanced pulmonary vasodilation and ureteral distensibility. | urotoday.comnih.gov | |
| Drosophila | Longevity | Extended lifespan. | alzdiscovery.org |
| Tauopathy / Huntington's Disease | Suppressed rough eye phenotype, mitigated pathogenic tau levels, reduced protein aggregation. | frontiersin.orgnih.govalzforum.org |
Table 6: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Fasudil |
| Lipopolysaccharide (LPS) |
| Bleomycin (B88199) |
| Hydroxyfasudil |
| Rapamycin |
| Y-27632 |
| Ripasudil |
| Netarsudil |
| H-1152 |
| Thiazovivin |
| Chroman-1 |
| SAR407899 |
| SR-3677 |
| Dimethylfasudil |
| Caffeic acid |
| Ferulic acid |
| Nimodipine |
| Phenytoin |
| Sildenafil |
| Imatinib |
| Sugen 5416 |
Disease-Specific Induction Methods
Preclinical research on this compound utilizes various animal models that mimic human diseases. These models are induced through specific methods to study the compound's therapeutic potential.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): This neurotoxin is used to induce a mouse model of Parkinson's disease. nih.gove-century.us Administration of MPTP leads to the loss of dopaminergic neurons, resulting in motor deficits. nih.gov Studies have shown that Fasudil can protect these neurons and improve motor function in MPTP-treated mice. nih.govresearchgate.net It has been observed to enhance the survival of dopaminergic neurons, increase nigrostriatal regeneration, and restore dopamine (B1211576) levels. neurology.org
SOD1(G93A): The SOD1(G93A) transgenic mouse model is a standard for studying amyotrophic lateral sclerosis (ALS). nih.gov These mice express a mutated human SOD1 gene, leading to progressive motor neuron degeneration. nih.govpatrinum.ch Research indicates that Fasudil treatment can improve motor behavior and extend survival in these mice, particularly in males. neurology.orgnih.govpatrinum.ch
APP/PS1: APP/PS1 transgenic mice are a widely used model for Alzheimer's disease. imrpress.comresearchgate.net These mice overexpress mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the formation of amyloid-β plaques and cognitive deficits. imrpress.comresearchgate.net Studies have demonstrated that Fasudil can ameliorate learning and memory deficits, reduce amyloid-β deposition, and decrease tau protein phosphorylation in these mice. imrpress.comresearchgate.netresearchgate.netfrontiersin.org
Cerebral Streptozotocin (B1681764) Injection: Injecting streptozotocin into the brain induces cognitive dysfunction and is used as an animal model for sporadic Alzheimer's disease. alzdiscovery.orgalzdiscovery.org Fasudil treatment has been shown to reverse cognitive decline and increase the number of synapses in the hippocampus in this model. alzdiscovery.orgalzdiscovery.org
Monocrotaline (MCT): MCT is used to induce pulmonary arterial hypertension (PAH) in rats. ersnet.orgnih.gov A single injection of MCT causes pulmonary artery remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy. nih.govnih.gov Fasudil has been shown to significantly improve PAH, reduce pulmonary vascular resistance, and decrease right ventricular hypertrophy in MCT-treated rats. ersnet.orgnih.govnih.gov
Bleomycin: Intratracheal administration of bleomycin in mice induces pulmonary fibrosis and hypertension. ersnet.orgjst.go.jp Fasudil treatment has been found to improve survival, reverse pulmonary fibrosis, and attenuate pulmonary hypertension in this model. ersnet.orgcapes.gov.brnih.gov It achieves this by reducing lung inflammation and collagen content. jst.go.jpnih.gov
Cecal Ligation and Puncture (CLP): The CLP model is a common method for inducing sepsis and associated organ injury in rodents. mdpi.comresearcher.lifespandidos-publications.com This procedure involves ligating and puncturing the cecum to induce a polymicrobial infection. nih.gov In rat models of sepsis-induced acute kidney and lung injury, Fasudil has been shown to have protective effects by suppressing inflammation and oxidative stress. mdpi.comspandidos-publications.com
Myelin Oligodendrocyte Glycoprotein Peptide (MOG35-55) Injection: Immunization of C57BL/6 mice with MOG35-55 peptide induces experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. nih.govucr.eduplos.orgplos.org Fasudil treatment has been shown to decrease the development and severity of EAE by reducing inflammation and demyelination in the central nervous system. nih.govplos.orgplos.org
Partially Ligated Carotid Artery: This surgical model in mice is used to study flow-induced vascular remodeling and neointima formation. spandidos-publications.comspandidos-publications.comsigmaaldrich.comglobalauthorid.comdntb.gov.ua Ligation of certain carotid artery branches alters blood flow, leading to thickening of the vessel wall. spandidos-publications.com Fasudil treatment has been demonstrated to reduce this intima-media thickening and neointima formation. spandidos-publications.comspandidos-publications.com
Behavioral and Functional Assessments in Animal Studies
A variety of behavioral and functional tests are employed to evaluate the effects of Fasudil in animal models of disease.
In models of neurodegenerative diseases, cognitive function is often assessed. The Morris water maze test is used to evaluate spatial learning and memory in APP/PS1 mice, where Fasudil treatment has been shown to improve performance. researchgate.netfrontiersin.org The Y-maze test also assesses cognitive function in these mice, with similar positive outcomes after Fasudil administration. researchgate.net In the MPTP model of Parkinson's disease, motor function is evaluated using tests like the pole test and monitoring general motor performance, which have shown improvement with Fasudil. e-century.us The rotarod test is used to assess motor coordination and balance in SOD1(G93A) mice, where Fasudil has demonstrated a stabilizing effect on motor performance, particularly in males. researchgate.net In a mouse model of intellectual disability, various motor and cognitive tasks are used to assess behavioral changes, which were reversed by Fasudil treatment. oup.com For assessing motor impairment after a 6-hydroxydopamine (6-OHDA) lesion, the apomorphine turning test is utilized. oup.com
In models of pulmonary hypertension, functional assessments focus on cardiovascular parameters. Echocardiography and right ventricular catheterization are used in MCT-induced PAH rats to measure parameters like cardiac frequency, stroke volume, and right ventricular contractility. ersnet.orgnih.gov These studies have shown that Fasudil can preserve these functions. ersnet.orgnih.govRight ventricular systolic pressure (RVSP) is another key measurement in both MCT and bleomycin-induced pulmonary hypertension models, which is significantly reduced by Fasudil treatment. nih.goversnet.orgjst.go.jp
Histopathological and Morphometric Analysis
Histopathological and morphometric analyses are crucial for examining the structural changes in tissues following disease induction and treatment with Fasudil.
In neurodegenerative disease models, this involves analyzing brain tissue. In APP/PS1 mice, immunostaining is used to visualize and quantify Aβ plaques and phosphorylated tau. researchgate.net The number of neurons and synaptic markers are also assessed to determine the extent of neuroprotection. imrpress.comtermedia.pl For instance, in the cerebral streptozotocin injection model, an increase in the number of synapses in the hippocampus was observed after Fasudil treatment. alzdiscovery.org In the SOD1(G93A) model, spinal cord pathology is examined, looking at the number and size of motor neurons and the presence of infiltrating microglial cells. neurology.orgpatrinum.ch In the MPTP model, the density of tyrosine hydroxylase-immunopositive fibers in the striatum is measured to assess the integrity of dopaminergic projections. oup.com
In pulmonary disease models, lung and heart tissues are the focus. In MCT-induced PAH, histochemistry is used to examine pulmonary arterial wall thickening and right ventricular hypertrophy. ersnet.orgnih.govMorphometric analysis of small pulmonary arteries and measurement of the cross-sectional area of right ventricular cardiomyocytes provide quantitative data on the extent of remodeling. ersnet.orgahajournals.org In bleomycin-induced pulmonary fibrosis, the Ashcroft score is used to grade the severity of fibrosis, and the hydroxyproline content of the lung is measured as an indicator of collagen deposition. capes.gov.brnih.gov
In the partially ligated carotid artery model, hematoxylin and eosin (B541160) (H&E) staining is used to evaluate intima-media thickness and neointima formation. spandidos-publications.comImmunohistochemistry for markers like CD45 is used to quantify inflammatory cell infiltration into the vessel wall. spandidos-publications.com
In sepsis models, H&E staining of kidney and pancreas tissues is performed to assess pathological changes such as tubular necrosis, interstitial inflammation, edema, and necrosis. mdpi.comnih.gov The apoptosis of pancreatic cells is examined using TUNEL analysis . nih.gov
In the EAE model, Luxol fast blue and H&E staining of the spinal cord are used to evaluate demyelination and inflammation. plos.orgwiley.comImmunohistochemistry is employed to measure the expression of ROCK-II in the spleen, spinal cord, and brain. nih.gov
Computational and Structural Biology Approaches
Molecular Docking Simulations for Target Binding Affinity Analysis
While specific molecular docking simulation studies focusing solely on this compound are not extensively detailed in the provided search results, the mechanism of action of Fasudil as a Rho-kinase (ROCK) inhibitor is well-established. neurology.orgfrontiersin.org It is understood that Fasudil and its active metabolite, hydroxyfasudil, bind to the ATP-binding site of ROCK, thereby inhibiting its kinase activity. This interaction prevents the phosphorylation of downstream substrates, leading to the observed therapeutic effects. Molecular docking simulations would theoretically be used to predict and analyze the binding poses and affinities of Fasudil and its analogs within the catalytic domain of ROCK isoforms (ROCK1 and ROCK2), providing insights into the structural basis of its inhibitory activity.
Development of Fasudil Hydrochloride Hydrate Analogues and Derivatives
Rational Design and Synthesis Strategies for Novel Rho-Kinase Inhibitors
The development of new ROCK inhibitors derived from Fasudil (B1672074) hydrochloride hydrate (B1144303) is heavily reliant on structure-based drug design, leveraging knowledge of the enzyme's active site. osti.gov Fasudil acts as an ATP-competitive inhibitor, and its core structure provides a foundational scaffold for synthetic modification. physiology.org
The rational design of Fasudil analogues begins with understanding its interaction with the ATP-binding pocket of the ROCK kinase domain. researchgate.net The isoquinoline (B145761) ring of Fasudil is a critical pharmacophore that anchors the molecule into the hinge region of the enzyme's active site. tandfonline.com
Key interactions that form the basis for inhibitor design include:
Hinge Region Binding : The nitrogen atom of the isoquinoline ring forms a crucial hydrogen bond with the backbone amide of a methionine residue (Met172 in ROCK2) in the hinge region. acs.org This interaction is fundamental to the inhibitory activity of this class of compounds.
Hydrophobic Interactions : The isoquinoline ring also engages in hydrophobic interactions with nearby residues such as Val106, Met169, and Ala231, further stabilizing the complex. acs.org
The "D" Region : Structure-activity relationship studies have shown that modifying the inhibitor to target a specific area designated as region D of the ROCK binding pocket is an effective strategy. The introduction of groups capable of forming hydrogen bonds, such as free amino, chloro-, or hydroxyl groups, in this region can significantly increase inhibitory activity. nih.gov
Solvent-Exposed Region : The homopiperazine (B121016) ring of Fasudil extends towards the solvent-exposed region of the ATP-binding site. This part of the molecule is a prime target for modification to improve properties like selectivity and potency. For instance, creating hybrid compounds by attaching other pharmacologically active moieties, such as caffeic and ferulic acids, to this ring has been explored to develop multitarget ligands. acs.orgnih.gov
Computational docking and molecular dynamics simulations are instrumental in predicting how modifications to the Fasudil structure will alter binding affinity and interactions within the active site. acs.org For example, studies have predicted that dihydro ligands might exhibit lower (more favorable) binding energies than their unsaturated counterparts. acs.org
Preclinical Evaluation of Novel Analogues
Following rational design and synthesis, novel Fasudil analogues undergo rigorous preclinical evaluation to determine their potential as therapeutic agents. This process assesses their potency, specificity, and efficacy in various experimental models.
A primary goal in developing Fasudil derivatives is to enhance their potency (the concentration required to achieve inhibition) and selectivity for ROCK over other related kinases, such as protein kinase A (PKA) and protein kinase C (PKC). researchgate.net High selectivity is crucial for minimizing off-target effects.
Several novel analogues have demonstrated significant improvements over the parent compound. For example, H-1152P, a dimethylated analogue of Fasudil, is a more potent ROCK inhibitor. researchgate.net In another study, hybrid compounds were designed by combining the structural elements of Fasudil with NRF2 inducers. acs.org The resulting derivatives were evaluated for their ability to inhibit ROCK2.
Table 1: Comparative ROCK2 Inhibition of Fasudil and Novel Hybrid Analogues
| Compound | Description | ROCK2 IC₅₀ (µM) |
|---|---|---|
| Fasudil | Reference Compound | Data Varies by Study |
| 1a | Catechol, Homopiperazine | Similar to Fasudil |
| 1c | Dihydro-catechol, Homopiperazine | Similar to Fasudil |
| 1d | Dihydro-catechol, Piperazine (B1678402) | Similar to Fasudil |
Data sourced from a study on multitarget hybrid Fasudil derivatives. acs.org The study concluded that homopiperazine derivatives were generally more active than their piperazine counterparts, and catechols were more active than O-methylcatechols. acs.org
Another novel, highly selective ROCK2 inhibitor, GNS-3595, showed vastly superior potency compared to Fasudil in inhibiting the ROCK-dependent signaling pathway, with an IC₅₀ of 0.05 µM versus 1.9 µM for Fasudil. atsjournals.org Similarly, researchers have developed N-sulphonylhydrazone derivatives through molecular hybridization, with compound 11 (LASSBio-2065) showing a strong inhibitory profile for both ROCK isoforms (IC₅₀ of 3.1 µM for ROCK1 and 3.8 µM for ROCK2). tandfonline.com
Pharmacodynamic studies assess the physiological and biochemical effects of a drug on the body. For Fasudil analogues, this often involves measuring the inhibition of downstream ROCK signaling pathways. A key marker of ROCK activity is the phosphorylation of myosin light chain (p-MLC).
The novel inhibitor GNS-3595 demonstrated dose-dependent inhibition of p-MLC levels and also inhibited the phosphorylation of cofilin at a concentration of 0.03 μM. atsjournals.org
A hypoxia-activated prodrug of Fasudil, named FasPRO , was designed to reduce systemic side effects. nih.gov Under normal oxygen (normoxia) conditions, FasPRO had significantly reduced activity against ROCK. However, under hypoxic (low oxygen) conditions, the prodrug was highly effective at suppressing ROCK activity. nih.gov This modified profile allows for targeted drug activation in hypoxic tissues, such as those found in tumors or pulmonary hypertension. nih.gov
Hybrid Fasudil derivatives have been developed to possess multiple functions. One such compound, 1d , was shown not only to inhibit ROCK but also to induce the NRF2 antioxidant response pathway, promoting the expression of protective enzymes like HO-1 and NQO1. nih.gov
The ultimate preclinical test for a novel Fasudil analogue is its efficacy in an animal model of a human disease. These studies compare the new derivative against a placebo and often against Fasudil itself.
Pulmonary Fibrosis : In a bleomycin-induced mouse model of pulmonary fibrosis, therapeutic administration of the selective ROCK2 inhibitor GNS-3595 suppressed lung fibrosis, stabilized body weight, and prevented the increase in lung weight associated with fibrosis. atsjournals.org
Amyotrophic Lateral Sclerosis (ALS) : Fasudil has shown promise in preclinical models of ALS, where it increased motor neuron survival and improved motor function in SOD1-G93A mice. acs.org A hybrid derivative, compound 1d , was selected for its multitarget profile and was found to induce the NRF2 antioxidant signature in cells from ALS models, highlighting its therapeutic potential. nih.gov
Dysferlin Deficient Myopathy : In a study using the SJL/J mouse model for dysferlin deficient myopathies, Fasudil treatment unexpectedly led to decreased grip strength and horizontal activity compared to untreated controls, despite reducing macrophage infiltration in muscle tissue. semanticscholar.org This suggests that in some contexts, ROCK activation might be a beneficial compensatory response. semanticscholar.org
Alzheimer's Disease : In a tau transgenic mouse model of Alzheimer's disease, Fasudil treatment was shown to affect the regulation of several proteins involved in the TCA cycle and oxidative phosphorylation pathways. frontiersin.org High-dose Fasudil improved cognition and decreased inflammatory markers in the hippocampus in another Alzheimer's model. alzdiscovery.org
These preclinical evaluations are essential for identifying the most promising Fasudil analogues to advance into clinical trials, based on a comprehensive assessment of their potency, selectivity, and efficacy in relevant disease contexts.
Future Directions and Emerging Research Avenues for Fasudil Hydrochloride Hydrate
Elucidation of Comprehensive Crosstalk Among Diverse Signaling Pathways
While the primary mechanism of fasudil (B1672074) is the inhibition of the RhoA/ROCK pathway, emerging evidence highlights its influence on a complex network of interconnected signaling cascades. nih.govpatsnap.com Future research must focus on comprehensively mapping these interactions to better understand its pleiotropic effects.
Preclinical studies have shown that fasudil's effects are not isolated to ROCK inhibition. For instance, in pulmonary artery smooth muscle cells, fasudil has been found to suppress proliferation by modulating the JNK and ERK1/2 pathways. spandidos-publications.com Similarly, in models of heart failure, it decreases the activation of JNK and the translocation of ERK. lktlabs.com In retinal microglial cells, fasudil's inhibitory effect on migration appears to be controlled by the p38-MAPK pathway. molvis.org
A significant area for future investigation is the crosstalk between the Rho kinase and bone morphogenetic protein (BMP) signaling pathways, particularly in conditions like pulmonary arterial hypertension (PAH). spandidos-publications.com Research indicates that the Rho kinase pathway can lead to the degradation of Smad1, a key component of the BMP signaling cascade, thereby attenuating its protective effects. spandidos-publications.com Further studies are required to fully elucidate how fasudil modulates this interaction and potentially restores BMP signaling. Additionally, research has implicated the transforming growth factor-β1 (TGF-β1)/connective tissue growth factor (CTGF) pathway in fibrosis, which can be inhibited by ROCK inhibitors, suggesting another avenue for exploration. researchgate.net
| Signaling Pathway | Preclinical Model/Cell Type | Observed Effect of Fasudil/ROCK Inhibition | Reference |
| JNK and ERK1/2 | Pulmonary Artery Smooth Muscle Cells | Suppression of 5-hydroxytryptamine-induced cell proliferation. | spandidos-publications.com |
| JNK and ERK1/2 | Rat model of heart failure | Decreased activation of JNK and translocation of ERK. | lktlabs.com |
| p38-MAPK | Retinal Microglial Cells | Inhibition of LPS-induced cell migration. | molvis.org |
| BMP/Smad1 | Rat model of Pulmonary Arterial Hypertension | ROCK activation leads to degradation and decreased nuclear translocation of Smad1. | spandidos-publications.com |
| TGF-β1/CTGF | Liver fibrosis models | ROCK inhibition can suppress the expression of TGF-β1 and CTGF. | researchgate.net |
Investigation of Combination Therapies with Other Pharmacological Agents in Preclinical Settings
The potential of fasudil hydrochloride hydrate (B1144303) may be enhanced when used in combination with other pharmacological agents. Investigating these combinations in preclinical settings is a crucial future direction to develop more effective therapeutic strategies. Synergistic effects could allow for lower doses, potentially reducing off-target effects while maximizing therapeutic benefit.
One clinical study has already demonstrated the superior effectiveness of combining fasudil hydrochloride with ozagrel (B471) sodium, a thromboxane (B8750289) A2 synthesis inhibitor, for treating cerebral vasospasm compared to ozagrel sodium alone. nih.gov This provides a strong rationale for exploring other combinations in preclinical models across various diseases.
Future preclinical research could focus on combining fasudil with other neuroprotective agents in models of stroke or neurodegenerative diseases, with anti-inflammatory drugs in conditions like experimental autoimmune encephalomyelitis, or with anti-fibrotic agents in models of diabetic nephropathy or cardiac fibrosis. lktlabs.comfrontiersin.org For example, in retinal neuroinflammation, combining fasudil with a specific p38-MAPK inhibitor, SB203580, showed an enhanced reduction in microglial cell migration. molvis.org
Exploration of Repurposing Potential in Novel Preclinical Disease Models
The established role of the ROCK pathway in numerous cellular processes, including cell proliferation, migration, and inflammation, makes fasudil a prime candidate for drug repurposing. patsnap.compatsnap.com Extensive preclinical evidence already supports its potential benefit in a range of conditions far beyond its current approved use for cerebral vasospasm. alzdiscovery.orgresearchgate.net
Future research should continue to explore this repurposing potential in novel preclinical disease models.
Neurodegenerative Diseases: Fasudil has demonstrated efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). alzdiscovery.orgnih.govnih.gov It has been shown to reverse disease-associated pathways in Alzheimer's model mice and improve motor function in Parkinson's models. nih.govnih.gov Further studies in more diverse and advanced models of these and other neurodegenerative conditions, such as Huntington's disease, are warranted. molvis.org
Diabetic Complications: Preclinical studies have shown that fasudil can prevent the progression of diabetic nephropathy and may have protective effects in diabetic cardiomyopathy. alzdiscovery.orglktlabs.com
Inflammatory and Autoimmune Diseases: In animal models of experimental autoimmune encephalomyelitis (a model for multiple sclerosis), fasudil was found to ameliorate disease progression, likely through an anti-inflammatory effect. lktlabs.com
Fibrotic Diseases: Given its ability to suppress collagen production and enhance collagenase activity, fasudil's potential in treating fibrotic conditions of the liver, kidneys, and lungs presents a promising research avenue. molvis.orgresearchgate.net
Oncology: Fasudil has been shown to inhibit tumor growth and metastasis in preclinical models of various cancers, including fibrosarcoma and hepatocellular carcinoma, by affecting cell motility and proliferation. patsnap.comresearchgate.net
| Disease Area | Preclinical Model | Key Findings of Fasudil Treatment | Reference |
| Alzheimer's Disease | Triple Transgenic Alzheimer's Model Mice | Reverses disease-associated gene expression pathways. | nih.gov |
| Parkinson's Disease | Rodent models | Improves motor symptoms and enhances dopaminergic survival. | nih.gov |
| Amyotrophic Lateral Sclerosis (ALS) | Animal models | Decreases motor neuron loss and slows disease progression. | lktlabs.com |
| Diabetic Nephropathy | Diabetic mice | Prevents disease progression by downregulating hypoxia-inducible factor 1α. | lktlabs.com |
| Myocardial Ischemia/Reperfusion | Animal models | Reduces infarct size and improves cardiac function. | frontiersin.orgnih.gov |
Identification and Validation of Preclinical Biomarkers for Efficacy
To facilitate the translation of preclinical findings to clinical trials, it is essential to identify and validate robust biomarkers that can predict and monitor the therapeutic efficacy of fasudil. These biomarkers can provide objective measures of target engagement and biological response.
In preclinical studies of myocardial ischemia/reperfusion injury, levels of cardiac enzymes and cardiac troponin T have served as effective biomarkers of fasudil's protective effects. frontiersin.orgnih.gov For neurodegenerative diseases, future research should focus on validating biomarkers such as changes in tau and phosphorylated tau levels, as well as imaging biomarkers like brain volume, which are being explored in early clinical trials. alzdiscovery.org
The collection of biological fluids (such as blood, urine, and cerebrospinal fluid) in preclinical animal models is critical for discovering novel biomarkers. nih.govfrontiersin.org These samples can be used to measure the concentration of fasudil and its active metabolite, assess ROCK activity, and identify changes in proteins or genes that correlate with treatment response. frontiersin.org
Advanced Preclinical Methodologies for In-depth Mechanism Studies
To gain a more profound understanding of fasudil's mechanisms of action, future research must leverage advanced preclinical methodologies. Moving beyond traditional Western blots and cell culture, these sophisticated techniques can provide a more holistic view of the drug's effects.
A prime example is the use of global gene expression analysis (transcriptional profiling) . A study using this method on the brains of Alzheimer's disease model mice treated with fasudil revealed that the drug drives gene expression in a direction opposite to that seen in the disease state, providing powerful, systems-level evidence of its potential. nih.gov This approach can be applied to other disease models to uncover novel pathways and mechanisms.
Other advanced methodologies to be explored include:
High-content imaging and analysis: To study the detailed morphological and functional changes in cells and tissues upon fasudil treatment in vitro and in vivo.
Advanced in vivo imaging: Techniques like two-photon microscopy can be used to visualize cellular dynamics, such as microglial activity or synaptic changes, in real-time within the living animal brain.
Organ-on-a-chip models: These microfluidic devices can simulate the physiology of human organs, offering a more relevant platform than traditional cell cultures for studying drug effects and mechanisms in a human-like context.
Proteomics and Metabolomics: Comprehensive analysis of proteins and metabolites in tissues and biofluids from fasudil-treated animals can reveal novel targets and downstream effects of ROCK inhibition.
By employing these advanced methods, researchers can move beyond confirming known effects and begin to uncover the more subtle and complex aspects of fasudil's biology, paving the way for its strategic development in a wider range of therapies.
Q & A
Q. What are the primary molecular targets of Fasudil hydrochloride hydrate in cellular studies?
this compound is a potent Rho-associated coiled-coil kinase (ROCK) inhibitor, with specificity for ROCK1 (Ki = 0.33 μM) and ROCK2 (IC₅₀ = 0.158 μM). It also exhibits cross-reactivity with protein kinase A (PKA; IC₅₀ = 4.58 μM), protein kinase C (PKC; IC₅₀ = 12.30 μM), and protein kinase G (PKG; IC₅₀ = 1.65 μM). To validate target engagement, researchers should use Western blotting to assess phosphorylation of downstream effectors like myosin phosphatase target subunit 1 (MYPT-1) or myosin light chain (MLC) in cell lysates .
Q. What are standard in vitro protocols for evaluating Fasudil’s anti-fibrotic effects in hepatic stellate cells (HSCs)?
- Cell Treatment : Incubate HSCs (rat or human-derived TWNT-4 cells) with Fasudil (50–100 μM) for 24 hours.
- Key Assays :
Q. How is Fasudil administered in rodent models of neurological injury?
For neuroprotection studies (e.g., cerebral ischemia-reperfusion), administer Fasudil intraperitoneally at 10–30 mg/kg 30 minutes pre-ischemia. In experimental autoimmune encephalomyelitis (EAE) models, use oral dosing (100 mg/kg/day) post-immunization. Monitor clinical scores and histopathological outcomes (e.g., demyelination, apoptosis in hippocampal CA1 regions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Fasudil’s efficacy across disease models (e.g., neuroprotection vs. cardiovascular effects)?
Discrepancies may arise from:
- Dosage and Route : Neuroprotection often requires lower doses (e.g., 10–30 mg/kg intraperitoneal) compared to cardiovascular studies (100 mg/kg oral).
- Tissue-Specific ROCK Isoforms : Use isoform-selective inhibitors (e.g., Ripasudil for ROCK2) to dissect contributions.
- Pathway Crosstalk : Analyze PI3K-Akt activation in myocardial ischemia-reperfusion models, as Fasudil’s cardioprotection is abolished by PI3K inhibitors .
Q. What methodological considerations are critical for optimizing Fasudil’s concentration in hypoxia-reoxygenation experiments?
- Dose Titration : Test 10–200 μM in vitro (e.g., H9c2 cardiomyocytes) with viability assays (MTT or Calcein-AM).
- Biomarker Validation : Use phospho-MYPT1 (Thr696) as a surrogate for ROCK inhibition.
- Cell-Type Specificity : Neurons may require lower doses (≤50 μM) due to higher sensitivity, while fibroblasts tolerate up to 200 μM .
Q. How can researchers address variability in Fasudil’s pharmacokinetics across preclinical studies?
- Bioanalytical Methods : Quantify plasma concentrations via HPLC with UV detection (λ = 254 nm) or LC-MS/MS.
- Formulation Adjustments : For oral studies, use solubilizers like hydroxypropyl-β-cyclodextrin to enhance bioavailability.
- Tissue Penetrance : Assess brain or cardiac uptake via autoradiography in radiolabeled Fasudil studies .
Methodological Standards
Q. What quality control measures ensure this compound purity in synthetic batches?
- HPLC Analysis : Use a C18 column (4.6 × 250 mm, 5 μm) with a mobile phase of 0.1% trifluoroacetic acid/acetonitrile (85:15).
- Acceptance Criteria : Purity ≥98% (peak area normalization), single impurity ≤0.1%, total impurities ≤1.0%.
- Residual Solvents : Test for acetonitrile (<410 ppm) and methanol (<3000 ppm) per ICH guidelines .
Q. How should researchers validate Fasudil’s stability in long-term cell culture experiments?
- Stability Testing : Incubate Fasudil (100 μM) in DMEM + 10% FBS at 37°C. Sample at 0, 24, and 48 hours for HPLC quantification.
- Degradation Threshold : ≤15% loss of parent compound over 48 hours .
Emerging Research Directions
Q. Can Fasudil synergize with VEGF inhibitors in angiogenesis studies?
While Fasudil alone reduces endothelial cell migration, its combination with VEGF inhibitors (e.g., Bevacizumab) requires careful dose optimization. In human retinal microvascular endothelial cells (HRMECs), Fasudil (30 μM) does not inhibit VEGF-induced MYPT-1 phosphorylation, unlike Ripasudil. Use dual ROCK/kinase inhibitors for additive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
